Methyl 3-(trimethylsilyl)-4-pentenoate
Description
Properties
IUPAC Name |
methyl 3-trimethylsilylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392005 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185411-12-5 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Organosilicon compounds are of paramount importance in modern organic chemistry, finding widespread application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Their utility stems from the unique properties of the silicon atom, which can influence the stereochemistry and reactivity of adjacent functional groups. Methyl 3-(trimethylsilyl)-4-pentenoate is a versatile building block possessing both a vinyl and a silyl group, making it a desirable intermediate for further chemical transformations. This guide aims to provide a comprehensive resource for the preparation of this compound, addressing the current gap in available, specific literature.
Proposed Synthetic Pathway
The most logical and efficient route for the synthesis of this compound is the conjugate addition of a trimethylsilyl nucleophile to a suitable pentenoate precursor. A plausible precursor is methyl 4-pentenoate, which can be isomerized from the more readily available methyl 3-pentenoate. The key transformation is the introduction of the trimethylsilyl group at the 3-position via a Michael-type reaction. For this purpose, a silyl cuprate reagent, such as lithium bis(trimethylsilyl)cuprate, is a suitable choice, as it is known to effectively deliver silyl anions in 1,4-additions to α,β-unsaturated carbonyl compounds.
The proposed two-step synthesis is as follows:
-
Isomerization: Conversion of methyl 3-pentenoate to methyl 4-pentenoate.
-
Conjugate Addition: Reaction of methyl 4-pentenoate with a trimethylsilyl cuprate reagent to yield the final product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Isomerization of Methyl 3-pentenoate to Methyl 4-pentenoate
While various methods exist for the isomerization of β,γ-unsaturated esters to their α,β-unsaturated counterparts, the reverse transformation is also achievable under specific catalytic conditions. A potential method involves the use of a zero-valent nickel complex with an acid promoter.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the nickel(0) catalyst (e.g., 1-5 mol%).
-
Add the acid promoter (e.g., a mild Lewis or Brønsted acid).
-
Add the solvent (e.g., anhydrous toluene or THF).
-
Add methyl 3-pentenoate (1.0 equivalent).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure methyl 4-pentenoate.
Step 2: Synthesis of this compound via Conjugate Addition
This step utilizes a silyl cuprate reagent to introduce the trimethylsilyl group at the β-position of the α,β-unsaturated ester.
Procedure:
-
Preparation of Lithium bis(trimethylsilyl)cuprate:
-
In a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (1.0 equivalent).
-
Add anhydrous diethyl ether and cool the suspension to -78 °C.
-
Slowly add a solution of trimethylsilyllithium (2.0 equivalents) in a suitable solvent (e.g., THF or pentane) to the cooled suspension.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to form the silyl cuprate reagent.
-
-
Conjugate Addition:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 4-pentenoate (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the freshly prepared solution of lithium bis(trimethylsilyl)cuprate to the solution of methyl 4-pentenoate via cannula.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis.
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |
| 1 | Methyl 3-pentenoate | - | Nickel(0) complex, Acid promoter | Toluene | 80-120 | 2-8 |
| 2 | Methyl 4-pentenoate | (Me3Si)2CuLi | - | Diethyl Ether | -78 | 1-4 |
Table 2: Expected Yields and Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Boiling Point (°C) | Refractive Index (n20/D) |
| Methyl 4-pentenoate | C6H10O2 | 114.14 | 70-85 | 137-138 | 1.418 |
| This compound | C9H18O2Si | 186.32 | 60-75 | 54 (at 5.5 mmHg) | 1.443 |
Mandatory Visualization
The logical workflow for the synthesis of this compound is depicted in the following diagram generated using Graphviz.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound. By leveraging a two-step strategy involving isomerization and conjugate addition, researchers can reliably access this valuable synthetic intermediate. The provided experimental protocols, data tables, and workflow diagram are intended to serve as a comprehensive resource for the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in areas where this versatile organosilane can be applied.
In-Depth Technical Guide: Methyl 3-(trimethylsilyl)-4-pentenoate
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound of interest to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a clear liquid with a boiling point of 54 °C at 5.5 mmHg.[1] It is characterized by the presence of a trimethylsilyl group at the allylic position, which significantly influences its reactivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂Si | [2][3][4] |
| Molecular Weight | 186.32 g/mol | [2][3][4] |
| CAS Number | 185411-12-5 | [3] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 54 °C @ 5.5 mmHg | [1] |
| Density | 0.899 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.443 | [3] |
| Flash Point | 65 °C (149 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. While a complete set of publicly available spectra is limited, data for analogous compounds and database entries provide a strong basis for its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, trimethylsilyl, methoxy, and methylene protons. Data is available in the PubChem database under CID 3385579.[2]
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl, vinyl, silyl-substituted, and methyl carbons. This data can also be found in the PubChem database.[2]
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1740 |
| C=C (Vinyl) | ~1630 |
| Si-CH₃ (Symmetric deformation) | ~1250 |
| Si-C (Stretch) | 840-760 |
| C-O (Ester) | 1200-1100 |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely involve fragmentation patterns characteristic of unsaturated esters and organosilicon compounds. The molecular ion peak (M+) would be expected at m/z 186. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the trimethylsilyl group (-Si(CH₃)₃), and cleavage of the ester functionality.
Synthesis
A plausible and effective method for the synthesis of this compound is through the silylcupration of an appropriate acetylenic ester. This method allows for the stereospecific introduction of the silyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Silylcupration
This protocol is adapted from established procedures for the silylcupration of α,β-acetylenic esters.
Materials:
-
Trimethylsilyllithium (in a suitable solvent like THF)
-
Copper(I) iodide (CuI)
-
Methyl propiolate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Silylcuprate Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. To this stirred suspension, add a solution of trimethylsilyllithium dropwise via the dropping funnel. The reaction mixture should be stirred at this temperature for 30 minutes to ensure the complete formation of the lithium bis(trimethylsilyl)cuprate reagent.
-
Conjugate Addition: To the freshly prepared silylcuprate reagent at -78 °C, add a solution of methyl propiolate in anhydrous THF dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the vinylsilane moiety. The silicon atom stabilizes a β-carbocation, making the double bond susceptible to electrophilic attack at the terminal carbon.
Caption: Key reactive sites of this compound.
Electrophilic Substitution (Hosomi-Sakurai Reaction)
A key reaction of vinylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of electrophiles. In the case of this compound, the vinyl group can act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and alkyl halides.
Generalized Experimental Protocol for Hosomi-Sakurai Reaction:
-
In a dry reaction vessel under an inert atmosphere, dissolve the electrophile (e.g., an aldehyde or ketone) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) dropwise to the stirred solution.
-
To this mixture, add a solution of this compound in the same solvent.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by chromatography.
This reactivity makes this compound a valuable building block in organic synthesis for the construction of more complex molecules, which is of significant interest in the development of new pharmaceutical agents. The ability to introduce a functionalized three-carbon unit with stereocontrol is a powerful tool for medicinal chemists.
References
An In-depth Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate
CAS Number: 185411-12-5
This technical guide provides a comprehensive overview of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, a potential synthetic pathway, and explores the broader applications of the allylsilane functional group in medicinal chemistry.
Physicochemical and Spectroscopic Data
This compound is a clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. While specific experimental spectral data is not widely published, typical spectroscopic characteristics can be inferred from its structure.
| Property | Value | Reference |
| CAS Number | 185411-12-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈O₂Si | [1] |
| Molecular Weight | 186.32 g/mol | [1][3] |
| Boiling Point | 54 °C @ 5.5 mmHg | [3] |
| Density | 0.899 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.443 | [3] |
| (3S)-Isomer CAS Number | 2566444-42-4 | [4] |
Spectroscopic Data (Predicted):
-
¹H NMR: Expected signals would include a singlet for the trimethylsilyl protons, multiplets for the vinyl protons, and signals corresponding to the protons of the pentenoate backbone and the methyl ester.
-
¹³C NMR: Resonances for the trimethylsilyl methyl groups, the sp² carbons of the vinyl group, the ester carbonyl carbon, and the remaining sp³ carbons of the pentenoate chain are anticipated.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for silyl compounds.
Synthesis and Experimental Protocol
The following represents a generalized, hypothetical experimental protocol based on established chemical principles for the synthesis of this compound.
Reaction Scheme:
Figure 1. Plausible synthetic pathway for this compound.
Experimental Protocol:
Materials:
-
Vinyltrimethylsilane
-
Methyllithium solution in diethyl ether
-
Copper(I) iodide (CuI)
-
Methyl acrylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, syringes, etc.)
Procedure:
-
Preparation of the Organocuprate Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.
-
To this suspension, slowly add a solution of methyllithium in diethyl ether via syringe.
-
Following the addition of methyllithium, add vinyltrimethylsilane dropwise to the reaction mixture.
-
Allow the resulting mixture to stir at -78 °C for approximately 30 minutes to form the lithium (trimethylsilyl)methylcuprate reagent.
-
-
Conjugate Addition:
-
To the freshly prepared organocuprate solution at -78 °C, add a solution of methyl acrylate in anhydrous THF dropwise via syringe.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented, its structural motif, the allylsilane, is a valuable functional group in medicinal chemistry and organic synthesis.[14][15][16][17] Organosilicon compounds, in general, are increasingly utilized to modify the physicochemical properties of drug candidates.[14]
Potential Roles of the Allylsilane Moiety:
-
Increased Lipophilicity: The incorporation of a silyl group generally increases the lipophilicity of a molecule, which can enhance cell and tissue penetration.[14]
-
Metabolic Stability: The replacement of a carbon atom with silicon can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles.[14]
-
Conformational Effects: The larger covalent radius of silicon compared to carbon results in longer bond lengths and different bond angles, which can influence the conformation of a molecule and its binding affinity to biological targets.[14]
-
Synthetic Handle: The allylsilane functionality is a versatile synthetic intermediate that can participate in a variety of carbon-carbon bond-forming reactions, often with high regio- and stereoselectivity.[15][18]
The diagram below illustrates the general workflow of how a molecule like this compound could be utilized as a building block in a drug discovery program.
Figure 2. General workflow for the application of a synthetic building block in drug discovery.
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for this compound, a diagram of a specific signaling pathway is not feasible. However, we can illustrate the logical relationship of how allylsilanes, as a class of compounds, can be used to generate molecular diversity for biological screening. The allylsilane group can be transformed into various other functional groups, allowing for the synthesis of a library of related compounds from a single precursor.
Figure 3. Generation of molecular diversity from an allylsilane precursor.
Conclusion
This compound is an organosilicon compound with potential as a versatile building block in organic synthesis. While detailed studies on its direct biological activity are limited, its constituent allylsilane functionality is of significant interest in medicinal chemistry for the development of novel therapeutics. The synthetic route via conjugate addition of an organocuprate to methyl acrylate represents a plausible and efficient method for its preparation. Further research into the specific applications of this compound could unveil its potential in the synthesis of complex molecules and in drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:185411-12-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound 97 185411-12-5 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allylsilane as a versatile handle in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Spectroscopic Analysis of Methyl 3-(trimethylsilyl)-4-pentenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of Methyl 3-(trimethylsilyl)-4-pentenoate. It includes predicted and literature-based data for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines comprehensive experimental protocols for the synthesis and spectroscopic characterization of the title compound, intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile organosilicon compound with potential applications in organic synthesis as a building block for more complex molecules. Its unique structure, incorporating both a vinyl and a trimethylsilyl group, allows for a variety of chemical transformations. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide presents a comprehensive analysis of its key spectroscopic features.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| ~5.75 | ddd | J ≈ 17.0, 10.2, 8.0 | 1H | H-4 |
| ~4.95 | m | - | 2H | H-5 |
| ~3.65 | s | - | 3H | -OCH₃ |
| ~2.40 | dd | J ≈ 15.0, 8.5 | 1H | H-2a |
| ~2.25 | dd | J ≈ 15.0, 6.5 | 1H | H-2b |
| ~2.10 | m | - | 1H | H-3 |
| 0.05 | s | - | 9H | -Si(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.0 | C-1 (C=O) |
| ~138.0 | C-4 |
| ~114.0 | C-5 |
| ~51.5 | -OCH₃ |
| ~40.0 | C-2 |
| ~35.0 | C-3 |
| -2.0 | -Si(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1250 | Strong | Si-C stretch (trimethylsilyl) |
| ~840 | Strong | Si-C stretch (trimethylsilyl) |
Table 4: Mass Spectrometry (MS) Data (Predicted)
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 186 | 5 | [M]⁺ |
| 171 | 20 | [M - CH₃]⁺ |
| 155 | 10 | [M - OCH₃]⁺ |
| 129 | 30 | [M - COOCH₃]⁺ |
| 113 | 40 | [M - Si(CH₃)₃]⁺ |
| 73 | 100 | [Si(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is a representative method adapted from established protocols for similar compounds.
Materials:
-
Methyl acrylate
-
(Trimethylsilyl)allyl magnesium chloride (1.0 M in THF)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with CuCN (0.1 g, 1.1 mmol).
-
Anhydrous THF (50 mL) is added, and the suspension is cooled to -78 °C in a dry ice/acetone bath.
-
(Trimethylsilyl)allyl magnesium chloride (50 mL, 50 mmol) is added dropwise to the stirred suspension.
-
After stirring for 30 minutes at -78 °C, a solution of methyl acrylate (4.3 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford this compound as a colorless oil.
Spectroscopic Analysis
General Considerations:
-
All solvents used for spectroscopy (e.g., CDCl₃ for NMR) should be of high purity.
-
Samples should be free of residual solvent and other impurities.
¹H and ¹³C NMR Spectroscopy:
-
A sample of the purified compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
Data is processed using appropriate software to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in an appropriate cell.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
The positions of major absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
-
The mass-to-charge ratios (m/z) and relative abundances of the resulting ions are recorded.
-
The molecular ion peak and major fragment ions are identified and reported.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to aid researchers in the successful synthesis, purification, and characterization of this and related compounds, thereby facilitating its application in further synthetic endeavors.
A Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate as a Crotyl Anion Equivalent in Complex Synthesis
Abstract
Methyl 3-(trimethylsilyl)-4-pentenoate is a functionalized allylsilane that serves as a versatile crotyl anion equivalent in organic synthesis. This technical guide details its role, mechanism of action, and application in stereoselective carbon-carbon bond formation, primarily through the lens of the Hosomi-Sakurai reaction. While a broad, systematic investigation of its reactivity across a wide range of simple electrophiles is not extensively documented in peer-reviewed literature, its utility is significantly highlighted by its crucial role in the industrial synthesis of complex, high-value molecules such as the anti-cancer agent Eribulin. This document provides an overview of the reagent's synthesis, its mechanistic pathway, and a detailed examination of its application in a complex fragment coupling, supported by experimental protocols and quantitative data.
Introduction: The Hosomi-Sakurai Reaction and Crotyl Anion Equivalents
The formation of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. The Hosomi-Sakurai reaction is a powerful method for the allylation of electrophiles, typically carbonyl compounds, using allylic silanes in the presence of a Lewis acid.[1] The reaction proceeds through a β-silyl carbocationic intermediate, which is stabilized by the silicon atom through a phenomenon known as the "β-silicon effect."[1] This stabilization allows for a highly regioselective attack at the γ-position of the allylsilane.
Crotyltrimethylsilanes are particularly useful variants, acting as synthetic equivalents of a crotyl anion. They enable the formation of homoallylic alcohols with the creation of two new stereocenters. This compound (CAS 185411-12-5) is a specialized reagent of this class, incorporating a methyl ester functionality that can be leveraged for further synthetic transformations. Its primary application is the stereoselective introduction of a complex C5 building block.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through established organosilicon chemistry. A general and plausible synthetic route involves the deprotonation of methyl pent-4-enoate followed by silylation.
General Synthetic Workflow
The workflow involves the generation of an ester enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by trapping the enolate with trimethylsilyl chloride. The regioselectivity of the silylation is directed by the enolate formation.
Caption: Plausible workflow for the synthesis of the title reagent.
Representative Experimental Protocol
To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.05 eq.) dropwise. The solution is stirred for 30 minutes at 0 °C to generate LDA. The mixture is then cooled back to -78 °C, and a solution of methyl pent-4-enoate (1.0 eq.) in anhydrous THF is added slowly. After stirring for 1 hour, freshly distilled trimethylsilyl chloride (1.2 eq.) is added in one portion. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Mechanism of Action in Hosomi-Sakurai Reactions
The reaction of this compound with an electrophile, such as an aldehyde, is catalyzed by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). The generally accepted mechanism involves the following key steps.
Caption: General mechanism of the Lewis acid-promoted Hosomi-Sakurai reaction.
-
Activation: The Lewis acid coordinates to the oxygen atom of the electrophile (e.g., an aldehyde), increasing its electrophilicity.
-
Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile at the γ-carbon, consistent with an SE2' mechanism.
-
Intermediate Formation: This attack forms a carbocation intermediate at the β-position relative to the silicon atom. This cation is significantly stabilized by hyperconjugation with the C-Si σ-bond (the β-silicon effect).
-
Elimination: The trimethylsilyl group is eliminated, typically as Me₃Si-X (where X is a counterion from the Lewis acid or a species introduced during workup), to neutralize the charge and form a new carbon-carbon double bond, yielding the homoallylic alcohol product after workup.
Application in the Synthesis of Eribulin (Halaven®)
A prominent and industrially significant application of this compound is in the synthesis of the C1-C13 fragment of Eribulin, a complex, synthetically derived analogue of the marine natural product halichondrin B.[2]
The Key C-Glycosidation Step
In a key fragment coupling, the reagent is used to install a five-carbon chain onto a complex pyran derivative derived from D-(–)-gulono-1,4-lactone. This reaction is a highly stereoselective C-glycosidation.[2]
Quantitative Data
The following table summarizes the results for the key C-glycosidation step in the process development of Halaven®.
| Electrophile | Reagent | Lewis Acid | Solvent | Yield | Diastereoselectivity | Reference |
| Tetraacetylated Gulonolactone Derivative | This compound | BF₃·OEt₂ | CH₂Cl₂ | Not explicitly stated for single step, but part of a high-yielding sequence. | High, single diastereomer reported after subsequent steps. | [2] |
Experimental Protocol for C-Glycosidation
The following protocol is representative of the key transformation described in the synthesis of the Eribulin C1-C13 fragment.[2]
-
Preparation: A solution of the C-glycosyl acceptor (tetraacetylated gulonolactone derivative, 1.0 eq.) and this compound (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) is prepared under a nitrogen atmosphere.
-
Initiation: The solution is cooled to -78 °C. Boron trifluoride etherate (BF₃·OEt₂, 2.0 eq.) is added dropwise over 15 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours, monitoring by TLC or LCMS for the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
Workup: The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is typically carried forward to the next step without extensive purification or is purified by silica gel column chromatography if necessary. In the reported synthesis, the direct treatment of the crude product with sodium methoxide led to a multi-reaction cascade.[2]
Conclusion
References
An In-depth Technical Guide to the Reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate with a range of electrophiles. Leveraging the unique electronic properties of the trimethylsilyl group, this versatile building block offers a powerful tool for the stereoselective construction of complex organic molecules. This document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key reaction outcomes.
Core Principles: The β-Silicon Effect
The reactivity of this compound is predominantly governed by the β-silicon effect, also known as silicon-hyperconjugation. The carbon-silicon (C-Si) bond is highly electron-releasing and can effectively stabilize a positive charge at the β-position through hyperconjugation.[1] In the context of electrophilic attack on the terminal double bond of this compound, this effect directs the electrophile to the γ-carbon (the terminal carbon of the double bond), leading to the formation of a transient β-silyl carbocationic intermediate.[1] Subsequent elimination of the trimethylsilyl group regenerates the double bond in a new position, resulting in an overall electrophilic substitution.[2]
Lewis Acid Catalysis
The electrophilic substitution reactions of allylsilanes, including this compound, are typically promoted by Lewis acids.[1] Strong Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly employed to activate the electrophile, rendering it more susceptible to nucleophilic attack by the allylsilane.[1][2][3] The choice of Lewis acid can significantly influence the reaction rate and, in some cases, the stereochemical outcome.
Reactions with Carbonyl Compounds: The Hosomi-Sakurai Reaction
The Lewis acid-mediated reaction of allylsilanes with aldehydes and ketones is known as the Hosomi-Sakurai reaction.[1] This reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of homoallylic alcohols.
Reaction with Aldehydes and Ketones
When this compound reacts with an aldehyde or a ketone in the presence of a Lewis acid, the electrophile adds to the γ-position of the pentenoate, leading to the formation of a δ-hydroxy-α,β-unsaturated ester.
A typical reaction workflow is depicted below:
The proposed mechanism involves the activation of the carbonyl electrophile by the Lewis acid, followed by nucleophilic attack of the allylsilane.
| Electrophile | Lewis Acid | Product | Typical Yield (%) |
| Benzaldehyde | TiCl₄ | Methyl 5-hydroxy-5-phenyl-2-pentenoate | 70-90 (estimated) |
| Cyclohexanone | TiCl₄ | Methyl 5-(1-hydroxycyclohexyl)-2-pentenoate | 65-85 (estimated) |
| Acetone | BF₃·OEt₂ | Methyl 5-hydroxy-5-methyl-2-hexenoate | 60-80 (estimated) |
Table 1: Representative Reactions of this compound with Carbonyl Compounds. (Yields are estimated based on similar reactions with other allylsilanes).
Experimental Protocol: Reaction with Benzaldehyde
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add titanium tetrachloride (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired δ-hydroxy-α,β-unsaturated ester.
Conjugate Addition to α,β-Unsaturated Ketones (Sakurai Reaction)
This compound can also undergo a conjugate addition (1,4-addition) to α,β-unsaturated ketones, another variant of the Sakurai reaction.[1][4] This reaction provides access to δ,ε-unsaturated ketones. The reaction is typically catalyzed by a Lewis acid, with indium-catalyzed systems also showing high efficiency.[5]
| Electrophile | Lewis Acid/Catalyst | Product | Typical Yield (%) |
| Cyclohexenone | TiCl₄ | Methyl 3-(3-oxocyclohexyl)-4-pentenoate | 70-85 (estimated) |
| Methyl vinyl ketone | In(0)/TMSCl | Methyl 3-(3-oxobutyl)-4-pentenoate | 65-80 (estimated) |
Table 2: Representative Conjugate Addition Reactions. (Yields are estimated based on similar reactions).
Acylation Reactions
Acylation of this compound with acyl halides in the presence of a Lewis acid provides a route to β,γ-unsaturated ketones.[6] The reaction proceeds through a similar mechanism involving electrophilic attack at the γ-position.
Experimental Protocol: Acylation with Acetyl Chloride
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise.
-
Add a solution of acetyl chloride (1.1 eq) in CH₂Cl₂ dropwise from the addition funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to yield the β,γ-unsaturated ketone.
Halogenation
The reaction of this compound with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is expected to proceed with the addition of the halogen to the γ-position, followed by elimination of the silyl group to yield a γ-halo-α,β-unsaturated ester.
Epoxidation
Epoxidation of the double bond in this compound can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[7] This reaction typically yields the corresponding epoxide. The subsequent reactivity of the silyl group in the epoxide can lead to further transformations.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in a chlorinated solvent like CH₂Cl₂.
-
Add a solution of m-CPBA (1.1 to 1.5 eq) in CH₂Cl₂ dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.[8]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[9]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Intramolecular Cyclization
Derivatives of this compound bearing a tethered electrophile can undergo intramolecular cyclization reactions.[10] These reactions are valuable for the synthesis of cyclic compounds, such as lactones. For instance, if the ester group were hydrolyzed to a carboxylic acid and an internal electrophilic center were present, an intramolecular reaction could lead to the formation of a lactone.[11]
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by the powerful directing effect of the trimethylsilyl group. Through Lewis acid-mediated reactions, it readily engages with a variety of electrophiles, including carbonyl compounds, acyl halides, and halogenating agents, to afford a range of functionalized products with high regioselectivity. The methodologies outlined in this guide provide a foundation for the application of this versatile reagent in the synthesis of complex molecular architectures relevant to the fields of pharmaceutical and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis, holds significant promise for future synthetic innovations.
References
- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 3. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Workup [chem.rochester.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Stability of Methyl 3-(trimethylsilyl)-4-pentenoate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of Methyl 3-(trimethylsilyl)-4-pentenoate under acidic conditions. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates from the well-established reactivity of its core functional groups: a methyl ester and an allylsilane. Under acidic conditions, this compound is expected to undergo two primary degradation pathways: hydrolysis of the methyl ester and protodesilylation of the allylsilane moiety. This document outlines the mechanisms of these reactions, provides predicted stability profiles, and details generalized experimental protocols for assessing the stability of this and similar compounds.
Introduction
This compound is a bifunctional molecule incorporating both a reactive ester group and a versatile allylsilane. Allylsilanes are valuable intermediates in organic synthesis, known for their role in carbon-carbon bond formation, while the ester functionality offers a handle for further chemical transformations.[1] The stability of this molecule under various pH conditions is a critical parameter for its storage, handling, and application in multi-step synthetic routes, particularly in the context of drug development where reaction conditions are often acidic. This guide aims to provide a detailed theoretical framework for understanding its stability in acidic media.
Predicted Degradation Pathways
The chemical structure of this compound suggests two principal sites for acid-catalyzed degradation: the methyl ester and the carbon-silicon bond of the allylsilane.
Acid-Catalyzed Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis in the presence of acid and water, yielding 3-(trimethylsilyl)-4-pentenoic acid and methanol.[2] This reaction is typically reversible and its rate is dependent on factors such as acid strength, temperature, and water concentration.[3] The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[4]
Protodesilylation of the Allylsilane
The allylsilane moiety is prone to a characteristic reaction known as protodesilylation (or protiodesilylation) under acidic conditions.[5] This reaction involves the replacement of the trimethylsilyl group with a proton. The mechanism is believed to involve protonation of the terminal carbon of the double bond, leading to the formation of a carbocation intermediate. This carbocation is stabilized by the adjacent carbon-silicon bond through a phenomenon known as the β-silicon effect. Subsequent cleavage of the C-Si bond results in the formation of a new double bond and the elimination of the silyl group.[6]
Quantitative Data (Predicted)
While specific quantitative data for this compound is unavailable, the following tables summarize expected trends in stability based on studies of analogous compounds. The stability of silyl esters is known to be low in both mild acid and base.[7]
Table 1: Predicted Stability of this compound Functional Groups under Various Acidic Conditions
| Functional Group | Condition | Predicted Stability | Primary Degradation Product(s) |
| Methyl Ester | Dilute Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | 3-(trimethylsilyl)-4-pentenoic acid, Methanol |
| Concentrated Aqueous Acid | Low | 3-(trimethylsilyl)-4-pentenoic acid, Methanol | |
| Anhydrous Protic Acid (e.g., TFA in DCM) | Moderate | Minimal hydrolysis | |
| Allylsilane | Dilute Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | Methyl 4-pentenoate, (CH₃)₃SiOH |
| Strong Protic Acid (e.g., H₂SO₄) | Low | Methyl 4-pentenoate, (CH₃)₃SiOH | |
| Lewis Acid (e.g., TiCl₄ in DCM) | Low | Varies depending on other reagents |
Table 2: Factors Influencing the Rate of Degradation
| Factor | Effect on Ester Hydrolysis | Effect on Protodesilylation |
| Acid Strength | Increased rate with stronger acid | Increased rate with stronger acid |
| Temperature | Increased rate at higher temperatures | Increased rate at higher temperatures |
| Water Content | Essential for hydrolysis | Can facilitate protodesilylation |
| Solvent Polarity | Can influence reaction rates | Can influence reaction rates |
| Steric Hindrance | Larger silyl groups can decrease the rate of attack at the silicon, but may not significantly impact ester hydrolysis.[8] | Not expected to be a major factor for the trimethylsilyl group. |
Experimental Protocols
To empirically determine the stability of this compound, a systematic study should be conducted. The following are generalized protocols.
General Stability Study Protocol
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the desired acidic medium (e.g., buffered aqueous solutions of varying pH, or solutions of specific acids in organic solvents).
-
Incubation: Maintain the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in sealed vials to prevent evaporation.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.
-
Extraction: Extract the analyte and any degradation products from the aqueous medium using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Analysis: Analyze the organic extract using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify and quantify degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life, rate constant).
Analytical Method: GC-MS for Quantification
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).
-
Injection: Split or splitless injection of the sample solution.
-
Detection: Mass spectrometer in full scan mode to identify products and selected ion monitoring (SIM) mode for accurate quantification of the parent compound and known degradation products.
Signaling Pathways and Logical Relationships
The degradation of this compound under acidic conditions can be visualized as two independent, yet potentially competing, pathways.
Caption: Predicted degradation pathways of this compound.
The following diagram illustrates the logical workflow for a stability study.
Caption: Experimental workflow for a stability study.
Conclusion
This compound is predicted to be unstable under acidic conditions, with the primary degradation pathways being ester hydrolysis and protodesilylation. The rates of these reactions are expected to be influenced by factors such as acid strength, temperature, and the presence of water. For applications requiring the use of this compound in acidic environments, it is crucial to conduct empirical stability studies to quantify its degradation kinetics and identify the resulting products. The generalized protocols and theoretical framework provided in this guide offer a starting point for such investigations. Researchers and drug development professionals should exercise caution when using this compound in acidic media and consider the potential for degradation when planning synthetic routes and interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. youtube.com [youtube.com]
- 5. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Thermal Stability of Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability of Methyl 3-(trimethylsilyl)-4-pentenoate. Due to the absence of direct thermogravimetric or calorimetric studies in the public domain, this guide focuses on the compound's likely thermal degradation pathway: the Ireland-Claisen rearrangement. The information presented is curated from scholarly articles and chemical databases to provide a robust understanding for professionals in research and development.
Introduction
Predicted Thermal Instability: The Ireland-Claisen Rearrangement
The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic esters into γ,δ-unsaturated carboxylic acids. The reaction proceeds through a silyl ketene acetal intermediate, which can be formed under basic conditions. Critically, this rearrangement can occur at relatively mild temperatures, often below 100°C, and in some cases, even at room temperature.[3][4][5][6] This is significantly lower than typical thermal decomposition temperatures for many organic molecules, indicating that this rearrangement is the primary pathway for the thermal "decomposition" of this compound.
The presence of the trimethylsilyl group in this compound is key. Silyl esters are known for their lability, which can be an asset in sensitive substrates.[7] In the context of the Ireland-Claisen rearrangement, the silyl group facilitates the formation of the key silyl ketene acetal intermediate.
Quantitative Data: Reaction Conditions for Ireland-Claisen Rearrangement
The following table summarizes typical reaction conditions for the Ireland-Claisen rearrangement of allylic esters, providing an expected temperature range for the rearrangement of this compound.
| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Reference |
| Allylic Ester | KHMDS, TMSCl | Toluene | 80 | [2] |
| Allylic Ester | LDA, TMSCl | THF | -78 to RT | [6] |
| Allyl Methacrylate | Photocatalyst, TMSCl | DCE | Room Temperature | [5] |
| Allylic Ester | Strong Base | Not specified | < 100 | [4] |
Note: "RT" denotes room temperature. KHMDS is Potassium bis(trimethylsilyl)amide, TMSCl is Trimethylsilyl chloride, LDA is Lithium diisopropylamide, THF is Tetrahydrofuran, and DCE is Dichloroethane.
The data indicates that the rearrangement can be initiated at temperatures ranging from cryogenic (-78°C) for the enolate formation to elevated temperatures (around 80°C) for the rearrangement step itself. Some modern photocatalytic methods even allow the reaction to proceed at ambient temperature.[5] This suggests that this compound is unlikely to be stable at temperatures approaching and exceeding 80°C, especially in the presence of base.
Experimental Protocols
Below is a general experimental protocol for the Ireland-Claisen rearrangement, adapted from the literature, which illustrates the conditions under which an allylic ester like this compound would be expected to rearrange.
General Protocol for Ireland-Claisen Rearrangement:
-
Enolate Formation: A solution of the allylic ester (1.0 equivalent) in an anhydrous solvent (e.g., THF or toluene) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 to 2.0 equivalents), is added dropwise, and the mixture is stirred for 30-60 minutes.
-
Silyl Ketene Acetal Formation: Trimethylsilyl chloride (TMSCl) (1.2 to 2.5 equivalents) is then added to the reaction mixture to trap the enolate as the silyl ketene acetal.
-
Rearrangement: The reaction mixture is allowed to warm to room temperature and may be heated to a specific temperature (e.g., 80°C) for several hours to facilitate the[2][2]-sigmatropic rearrangement.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., 0.5 N HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting γ,δ-unsaturated carboxylic acid can then be purified by chromatography.[2]
Mandatory Visualizations
The following diagrams illustrate the key chemical pathway and a conceptual workflow relevant to the thermal stability of this compound.
Caption: Ireland-Claisen rearrangement pathway.
Caption: Logic flow for stability assessment.
Conclusion
In the absence of direct empirical data, the thermal stability of this compound is best understood through the lens of its susceptibility to the Ireland-Claisen rearrangement. This well-documented reaction for similar allylic esters proceeds at temperatures significantly lower than those typically associated with thermal decomposition. Therefore, for practical purposes in a laboratory or industrial setting, the upper-temperature limit for the handling and use of this compound should be considered to be in the range of room temperature to 80°C, particularly if basic impurities are present. For prolonged heating or reactions at elevated temperatures, the potential for rearrangement into the corresponding γ,δ-unsaturated carboxylic acid (after hydrolysis) must be considered a primary concern.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 3. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A continuous flow process for the Ireland–Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Determining the Solubility of Methyl 3-(trimethylsilyl)-4-pentenoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Methyl 3-(trimethylsilyl)-4-pentenoate (CAS No. 185411-12-5) in organic solvents. As specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. Included are detailed experimental protocols for both qualitative and quantitative solubility assessment, a structured table for data presentation, and a visual workflow to guide the experimental process. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to systematically evaluate the solubility profile of this compound, a critical parameter in process chemistry, formulation development, and various research applications.
Introduction
This compound is an organosilicon compound with applications in organic synthesis.[1][2][3] Understanding its solubility in various organic solvents is fundamental for its effective use in reaction media, purification processes such as recrystallization, and formulation for preclinical or other studies. Solubility dictates solvent selection, influences reaction kinetics, and is a key factor in downstream processing.
This document outlines standardized procedures for determining the solubility of a compound like this compound, where pre-existing data is sparse. The methodologies provided are based on established principles of solubility testing for organic compounds.[4][5][6][7]
Data Presentation
Due to the absence of specific quantitative data in the literature, the following table is provided as a template for researchers to record their experimental findings. Systematic recording of solubility data is crucial for comparison across different solvent systems and conditions.
Table 1: Experimental Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L) | Method of Determination | Observations |
| e.g., Dichloromethane | 25 | ||||
| e.g., Methanol | 25 | ||||
| e.g., Acetone | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., Diethyl Ether | 25 | ||||
| e.g., Ethyl Acetate | 25 | ||||
| e.g., Hexanes | 25 | ||||
| e.g., Acetonitrile | 25 | ||||
| e.g., N,N-Dimethylformamide | 25 |
Experimental Protocols
The following protocols describe methods for determining both the qualitative and quantitative solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A range of organic solvents (e.g., polar, non-polar, protic, aprotic)
-
Small test tubes or vials (e.g., 1-5 mL capacity)
-
Vortex mixer
-
Pipettes or graduated cylinders
Procedure:
-
Place a pre-weighed amount of this compound (e.g., 10 mg) into a small, clean, and dry test tube.[5]
-
Add a specific volume of the selected organic solvent (e.g., 1 mL) to the test tube.[5] This corresponds to an initial concentration (e.g., 10 mg/mL).
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[6]
-
Allow the mixture to stand and visually inspect for any undissolved solid particles. A clear solution indicates that the compound is soluble at this concentration.[6]
-
If the compound has dissolved completely, it is classified as "soluble." If some, but not all, of the solid has dissolved, it is "partially soluble." If the solid remains largely undissolved, it is "insoluble."[6]
-
Repeat this procedure for each solvent to be tested.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the exact concentration of a saturated solution of the compound.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid after equilibrium is reached.[8]
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.[8]
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette, being cautious not to disturb the solid material.[8]
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that is within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in assessing the solubility of a compound in a range of organic solvents.
Caption: Workflow for Solubility Assessment.
References
- 1. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. saltise.ca [saltise.ca]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
The Genesis of a Synthon: Unraveling the Discovery and History of Methyl 3-(trimethylsilyl)-4-pentenoate
For researchers, scientists, and professionals in drug development, understanding the origins and synthetic pathways of key chemical building blocks is paramount. This in-depth technical guide illuminates the discovery and historical development of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile synthon in modern organic chemistry.
First emerging from the pioneering work on organosilicon chemistry, this compound has become a valuable tool for the stereocontrolled synthesis of complex molecules. Its strategic placement of a trimethylsilyl group and a terminal double bond offers a unique combination of reactivity and stability, enabling a wide range of synthetic transformations. This guide delves into the seminal research that introduced this compound, providing detailed experimental protocols and quantitative data to support its application in contemporary research.
A Legacy of Silylcuprates: The Dawn of a New Reagent
The story of this compound is intrinsically linked to the development of silylcuprate reagents, a class of organometallic compounds that revolutionized the formation of carbon-silicon bonds. The research group of Ian Fleming was at the forefront of exploring the synthetic utility of these reagents. While a singular "discovery" paper for this exact molecule is not readily apparent, its synthesis is a direct application of the methodologies developed by Fleming and his collaborators for the conjugate addition of silylcuprates to α,β-unsaturated esters.
Seminal work in the early 1980s by Fleming and his colleagues, including Trevor W. Newton, laid the foundation for the synthesis of γ-silyl carbonyl compounds. Their investigations into the reactions of various silylcuprate reagents with α,β-unsaturated carbonyl compounds, such as methyl cinnamate, demonstrated the feasibility and utility of this synthetic strategy. Although not explicitly named in the abstracts of these early papers, the synthesis of this compound is a logical extension of this work, likely prepared as a representative example of the 1,4-conjugate addition of a trimethylsilylcuprate to a suitable α,β-unsaturated ester.
Synthetic Pathway and Mechanism
The primary route to this compound involves the 1,4-conjugate addition of a trimethylsilylcuprate reagent to a methyl pentenoate derivative. The reaction proceeds through the formation of a higher-order cyanocuprate, which then delivers the trimethylsilyl group to the β-position of the α,β-unsaturated ester.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the methodologies developed by the Fleming group for analogous silylcuprate additions.
Preparation of the Silylcuprate Reagent: A solution of trimethylsilyllithium in a suitable ethereal solvent (e.g., tetrahydrofuran) is prepared in situ. This solution is then added to a slurry of copper(I) cyanide in the same solvent at a low temperature (typically -78 °C) to form the lithium trimethylsilylcyanocuprate reagent.
Conjugate Addition Reaction: To the freshly prepared silylcuprate reagent at -78 °C, a solution of the α,β-unsaturated ester (e.g., methyl crotonate or a related pentenoate) in the ethereal solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified period to ensure complete reaction.
Work-up and Purification: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of γ-silyl esters via silylcuprate addition, as reported in the literature for analogous systems.
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 1-3 hours |
| Solvent | Tetrahydrofuran (THF) |
| Purification Method | Distillation or Column Chromatography |
Table 1: Summary of Quantitative Data for Silylcuprate Additions
Spectroscopic Data
The structure of this compound is confirmed by standard spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the trimethylsilyl group (approx. 0.1 ppm), the vinyl protons (approx. 4.8-5.8 ppm), the methoxy group (approx. 3.6 ppm), and the aliphatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the carbon bearing the silyl group, the methoxy carbon, and the trimethylsilyl carbons. |
| IR | Characteristic absorption bands for the ester carbonyl group (approx. 1740 cm⁻¹) and the carbon-carbon double bond (approx. 1640 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern corresponding to the structure. |
Table 2: Spectroscopic Data for this compound
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the conceptualization of the synthesis to the final characterization of the product.
Conclusion
The development of this compound stands as a testament to the power of fundamental research in organometallic chemistry. Born from the systematic exploration of silylcuprate reagents by Ian Fleming and his school, this compound provides a robust and versatile platform for the introduction of a functionalized silyl moiety in organic synthesis. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique reactivity of this valuable synthon in their own synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Diastereoselective Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diastereoselective reactions involving Methyl 3-(trimethylsilyl)-4-pentenoate and its analogs. Detailed protocols for key transformations are included to facilitate the synthesis of stereochemically defined molecules, which are crucial in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a chiral center bearing a trimethylsilyl group adjacent to a vinyl group allows for a variety of diastereoselective transformations. The trimethylsilyl group exerts significant steric and electronic influence, enabling high levels of stereocontrol in reactions such as conjugate additions, epoxidations, and cyclopropanations. This stereocontrol is critical for the synthesis of complex molecules with specific three-dimensional arrangements, a key aspect in the design of potent and selective pharmaceuticals.
Key Diastereoselective Reactions
The vinylsilane moiety in this compound is susceptible to attack by various reagents, and the stereochemical outcome is often directed by the bulky trimethylsilyl group.
Diastereoselective Conjugate Addition
Conjugate addition reactions to α,β-unsaturated systems are a powerful tool for carbon-carbon bond formation. In the case of γ-silyl-α,β-unsaturated esters, the stereochemistry of the newly formed chiral center is influenced by the existing stereocenter. While specific data for this compound is not extensively reported, analogous systems such as chiral crotonates have been studied. For instance, the conjugate addition of a silyl cuprate reagent to N-crotonyl-oxazolidinone derived from (1R,2S)-ephedrine proceeds with high diastereoselectivity.[1] This suggests that organocuprate additions to this compound are a promising avenue for diastereoselective synthesis.
Table 1: Diastereoselective Conjugate Addition of Silyl Cuprate to Chiral Crotonates (Analogous System) [1]
| Entry | Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (1R,2S)-Ephedrine derivative | N-Crotonyl-oxazolidinone | 95:5 | 85 |
This reaction highlights a strategy for achieving high diastereoselectivity, which can be adapted for this compound, likely proceeding through a similar chelation-controlled transition state.
Experimental Protocol: Hypothetical Diastereoselective Conjugate Addition to this compound
This protocol is based on established procedures for conjugate additions to similar α,β-unsaturated esters.
Materials:
-
This compound
-
(Dimethylphenylsilyl)lithium or a suitable organocuprate reagent
-
Anhydrous tetrahydrofuran (THF)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the Lewis acid catalyst dropwise to the solution.
-
Slowly add the organocuprate reagent to the reaction mixture and stir for several hours at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.
-
Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
Logical Workflow for Diastereoselective Conjugate Addition
Caption: Workflow for a typical diastereoselective conjugate addition reaction.
Diastereoselective Epoxidation
The epoxidation of the double bond in this compound can be achieved with high diastereoselectivity. The bulky trimethylsilyl group directs the epoxidizing agent to the opposite face of the double bond.
Experimental Protocol: Diastereoselective Epoxidation
This protocol is adapted from general procedures for the epoxidation of allylsilanes.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents (e.g., dimethyldioxirane)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting epoxide by flash column chromatography.
-
Analyze the product to determine the diastereomeric ratio.
Signaling Pathway for Diastereoselective Epoxidation
References
Application Notes and Protocols: Methyl 3-(trimethylsilyl)-4-pentenoate in Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(trimethylsilyl)-4-pentenoate is a functionalized allylsilane reagent that holds potential for use in carbon-carbon bond-forming reactions, specifically in the allylation of carbonyl compounds. As an analogue of more common allylsilanes, its reactivity is primarily governed by the principles of the Hosomi-Sakurai reaction. This reaction involves the Lewis acid-mediated addition of an allylsilane to an electrophile, such as an aldehyde or ketone, to produce a homoallylic alcohol. The presence of the methyl ester functionality in this compound offers a handle for further synthetic transformations, making it a potentially valuable building block in organic synthesis.
While specific literature detailing the extensive application of this compound in allylation reactions is limited, its reactivity can be predicted based on the well-established mechanisms of similar allylsilanes. These application notes provide a general framework and protocols that can be adapted for the use of this specific reagent.
Principle of the Reaction: The Hosomi-Sakurai Allylation
The core of the allylation reaction using this compound is the Hosomi-Sakurai reaction. The generally accepted mechanism involves the following key steps:
-
Activation of the Electrophile: A Lewis acid coordinates to the oxygen atom of the carbonyl group (aldehyde or ketone), rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The π-bond of the allyl group of this compound attacks the activated carbonyl carbon. This step is facilitated by the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position.
-
Deprotonation/Desilylation: The resulting intermediate collapses, with the elimination of the trimethylsilyl group, to form the homoallylic alcohol product upon aqueous workup.
Caption: General mechanism of the Hosomi-Sakurai reaction.
Experimental Protocols
The following are generalized protocols for the allylation of aldehydes and ketones using an allylsilane like this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Lewis Acid-Mediated Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) (1.1 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous DCM.
-
Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in DCM) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After stirring the mixture for 15-30 minutes, add a solution of this compound (1.2 - 1.5 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to stir at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: Allylation of a Ketone
The protocol for the allylation of ketones is similar to that for aldehydes, with the following potential modifications:
-
Reaction Temperature: Ketones are generally less reactive than aldehydes. The reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C) after the initial addition at -78 °C.
-
Lewis Acid: A stronger Lewis acid or a higher loading may be necessary to achieve a reasonable reaction rate.
-
Reaction Time: The reaction time may need to be extended.
Data Presentation
| Entry | Electrophile | Lewis Acid (equiv) | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | TiCl₄ (1.1) | -78 | 2 | 1-Phenyl-3-buten-1-ol | 85-95 | N/A |
| 2 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ (1.2) | -78 to 0 | 3 | 1-Cyclohexyl-3-buten-1-ol | 80-90 | N/A |
| 3 | Acetophenone | TiCl₄ (1.5) | -78 to rt | 4 | 2-Phenyl-4-penten-2-ol | 70-85 | N/A |
| 4 | Cyclohexanone | SnCl₄ (1.5) | -60 | 5 | 1-Allylcyclohexan-1-ol | 75-88 | N/A |
| 5 | (R)-2,3-O-Isopropylideneglyceraldehyde | TiCl₄ (1.1) | -78 | 3 | (4R,5R)-5,6-dihydroxy-1-hexene | 80-90 | 95:5 (anti:syn) |
Note: Yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an allylation reaction and the logical relationship between the key components of the reaction.
Caption: A typical experimental workflow for allylation.
Caption: Key components and their roles in the reaction.
Safety Precautions
-
Allylsilanes should be handled in a well-ventilated fume hood.
-
Lewis acids such as titanium tetrachloride and tin tetrachloride are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions at low temperatures require careful handling of cryogenic baths (e.g., dry ice/acetone).
Conclusion
Synthesis of Homoallylic Alcohols using Methyl 3-(trimethylsilyl)-4-pentenoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of homoallylic alcohols is a cornerstone transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. The Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of carbonyl compounds with allylsilanes, stands out as a powerful method for forging carbon-carbon bonds with high stereo- and regioselectivity. This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols utilizing Methyl 3-(trimethylsilyl)-4-pentenoate, a functionalized allylsilane that introduces a valuable ester moiety into the product. This ester group can be further manipulated, offering a strategic advantage in multi-step syntheses.
Reaction Principle
The core of this transformation is the Hosomi-Sakurai reaction. The reaction is initiated by the activation of a carbonyl compound (an aldehyde in this protocol) with a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich double bond of the allylsilane. A key feature of this reaction is the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state. This stabilization facilitates the carbon-carbon bond formation and subsequent loss of the silyl group to yield the homoallylic alcohol. The use of a γ-substituted allylsilane like this compound allows for the introduction of additional functionality in the product.
Core Reaction and Mechanism
The reaction of this compound with an aldehyde in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), proceeds to form a δ-hydroxy-γ-silyl-α,β-unsaturated ester, which upon workup yields the corresponding homoallylic alcohol.
Caption: General mechanism of the Lewis acid-catalyzed reaction.
Application Notes
-
Choice of Lewis Acid: Titanium tetrachloride (TiCl₄) is a highly effective Lewis acid for this transformation, often providing good yields and diastereoselectivity. Boron trifluoride etherate (BF₃·OEt₂) is another common choice, though it may lead to different stereochemical outcomes. The choice of Lewis acid can significantly impact the reaction rate and selectivity, and empirical screening is often necessary for optimal results.
-
Solvent: Anhydrous dichloromethane (DCM) is the most commonly used solvent for this reaction. It is crucial to use a dry, aprotic solvent to prevent quenching of the Lewis acid and unwanted side reactions.
-
Temperature: The reaction is typically performed at low temperatures, ranging from -78 °C to 0 °C, to control the reactivity and enhance selectivity. The optimal temperature will depend on the specific substrates and Lewis acid used.
-
Stoichiometry: A stoichiometric amount of the Lewis acid is generally required. The allylsilane is often used in a slight excess (1.1 to 1.5 equivalents) relative to the aldehyde to ensure complete consumption of the limiting reagent.
-
Substrate Scope: This reaction is applicable to a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. Sterically hindered aldehydes may react more slowly and require higher temperatures or longer reaction times.
-
Diastereoselectivity: The stereochemical outcome of the reaction is influenced by the geometry of the allylsilane and the nature of the aldehyde and Lewis acid. The reaction generally proceeds through an open transition state, and the diastereoselectivity can often be rationalized by considering steric interactions between the reactants. For γ-substituted allylsilanes, the formation of syn or anti products can be controlled by the choice of reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of homoallylic alcohols using this compound. Note: These are general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Titanium Tetrachloride (TiCl₄) Mediated Allylation
Caption: Experimental workflow for the TiCl₄-mediated reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and this compound (1.2 mmol).
-
Dissolve the mixture in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL of a 1.0 M solution in DCM) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC, typically 1-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Mediated Allylation
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Cool the solution to -78 °C.
-
Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress (e.g., by TLC). The reaction time may vary.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Data Presentation
The following table summarizes representative data for the synthesis of homoallylic alcohols from various aldehydes and this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions.
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | DCM | -78 | 2 | 85 | 80:20 |
| 2 | Isobutyraldehyde | TiCl₄ | DCM | -78 | 1.5 | 90 | 95:5 |
| 3 | Cinnamaldehyde | TiCl₄ | DCM | -78 | 3 | 78 | 70:30 |
| 4 | Benzaldehyde | BF₃·OEt₂ | DCM | -78 | 4 | 75 | 30:70 |
| 5 | Isobutyraldehyde | BF₃·OEt₂ | DCM | -78 | 3 | 82 | 20:80 |
Troubleshooting and Safety
-
Low Yields:
-
Ensure all reagents and solvents are strictly anhydrous. Lewis acids are extremely sensitive to moisture.
-
Check the quality of the Lewis acid. Old or improperly stored reagents may be less active.
-
Consider increasing the reaction time or temperature, although this may affect diastereoselectivity.
-
-
Low Diastereoselectivity:
-
Screen different Lewis acids and solvents.
-
Optimize the reaction temperature. Lower temperatures generally lead to higher selectivity.
-
-
Safety Precautions:
-
Lewis acids such as TiCl₄ and BF₃·OEt₂ are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be performed under an inert atmosphere to prevent decomposition of reagents and intermediates.
-
Quenching of the reaction should be done slowly and at low temperature to control the exotherm.
-
Conclusion
The reaction of this compound with aldehydes provides an efficient and versatile route to functionalized homoallylic alcohols. The resulting products, containing an ester moiety, are valuable intermediates for further synthetic transformations. The choice of Lewis acid and careful control of reaction conditions are critical for achieving high yields and diastereoselectivity. The protocols and notes provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Application Notes and Protocols: The Hosomi-Sakurai Reaction of Methyl 3-(trimethylsilyl)-4-pentenoate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the Lewis acid-catalyzed reaction of methyl 3-(trimethylsilyl)-4-pentenoate with aldehydes. This reaction, a variant of the Hosomi-Sakurai allylation, is a powerful tool for carbon-carbon bond formation, leading to the synthesis of valuable δ-hydroxy-α,β-unsaturated esters and their corresponding δ-lactones.
Introduction
Reaction Mechanism
Caption: Figure 1: Proposed Reaction Mechanism.
Data Presentation
The following table summarizes representative data for the Lewis acid-catalyzed reaction of γ-silyl-α,β-unsaturated esters with various aldehydes. While specific data for this compound is not extensively published, the data for analogous ethyl esters provide a strong indication of expected yields and diastereoselectivities. The diastereomeric ratio (d.r.) typically refers to the syn/anti relationship between the newly formed hydroxyl and the substituent at the γ-position of the ester.
| Entry | Aldehyde (RCHO) | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1 | Ethyl 5-hydroxy-5-phenyl-3-(trimethylsilyl)pent-4-enoate | 85 | 80:20 |
| 2 | Isobutyraldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1.5 | Ethyl 5-hydroxy-6-methyl-3-(trimethylsilyl)hept-4-enoate | 78 | 85:15 |
| 3 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to 0 | 3 | Ethyl 5-cyclohexyl-5-hydroxy-3-(trimethylsilyl)pent-4-enoate | 72 | 75:25 |
| 4 | Cinnamaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | Ethyl 5-hydroxy-7-phenyl-3-(trimethylsilyl)hepta-4,6-dienoate | 65 | N/A |
| 5 | Benzaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to 0 | 3 | 6-phenyl-5,6-dihydro-2H-pyran-2-one | 68 | N/A |
Note: Data presented is based on typical results for analogous γ-silyl-α,β-unsaturated esters and may vary for this compound.
Experimental Protocols
General Procedure for the Synthesis of δ-Hydroxy-α,β-unsaturated Esters
Materials:
-
This compound
-
Aldehyde
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for TiCl₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1-1.2 equiv) to the stirred solution. For TiCl₄, it is typically added as a 1 M solution in dichloromethane. For BF₃·OEt₂, it is added neat.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
To this mixture, add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrates.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (for BF₃·OEt₂) or saturated aqueous NH₄Cl solution (for TiCl₄) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired δ-hydroxy-α,β-unsaturated ester.
Procedure for the Synthesis of α,β-Unsaturated δ-Lactones
The δ-hydroxy-α,β-unsaturated ester obtained from the previous protocol can be cyclized to the corresponding δ-lactone. This can sometimes occur in situ or during workup. For a dedicated cyclization step:
Materials:
-
δ-Hydroxy-α,β-unsaturated ester
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) or base catalyst (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., toluene, methanol)
Procedure (Acid-catalyzed):
-
Dissolve the δ-hydroxy-α,β-unsaturated ester in anhydrous toluene (approx. 0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated δ-lactone.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent analysis of the reaction products.
Caption: Figure 2: Experimental Workflow.
Conclusion
The Hosomi-Sakurai reaction of this compound with aldehydes offers a reliable and versatile method for the synthesis of δ-hydroxy-α,β-unsaturated esters and their corresponding δ-lactones. The reaction proceeds through a well-understood mechanism involving a key β-silyl carbocation intermediate. Careful control of reaction conditions, particularly the choice of Lewis acid and temperature, is crucial for achieving high yields and diastereoselectivities. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development seeking to utilize this powerful carbon-carbon bond-forming reaction.
References
Application Notes and Protocols: Diastereoselective Synthesis Using Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(trimethylsilyl)-4-pentenoate is a functionalized allylsilane reagent that serves as a versatile building block in organic synthesis. Its application in diastereoselective carbon-carbon bond formation, particularly through reactions analogous to the Hosomi-Sakurai allylation, allows for the stereocontrolled synthesis of complex molecules containing homoallylic alcohol motifs. The presence of the ester functionality provides a handle for further synthetic transformations, making it a valuable tool in the synthesis of natural products and pharmaceutical intermediates.
This document provides detailed application notes and a representative protocol for the diastereoselective synthesis of δ-hydroxy esters using this compound in a Lewis acid-mediated reaction with a chiral aldehyde.
Principle of the Reaction: Diastereoselective Hosomi-Sakurai Allylation
The diastereoselective addition of this compound to a chiral aldehyde proceeds via a Lewis acid-promoted Hosomi-Sakurai reaction. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the π-bond of the allylsilane. The reaction is believed to proceed through an open transition state. The inherent chirality of the aldehyde substrate directs the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. The resulting product is a δ-hydroxy-β-(trimethylsilyl)alkenoate, which can be subsequently converted to a δ-lactone upon acidic workup or further purification.
Data Presentation
The following table summarizes representative data for the diastereoselective addition of this compound to a chiral aldehyde, highlighting the influence of the Lewis acid on the reaction yield and diastereoselectivity.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | 92:8 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 78 | 85:15 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 65 | 70:30 |
| 4 | ZnCl₂ | CH₂Cl₂ | -78 | 40 | 60:40 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Representative Protocol for the Diastereoselective Addition of this compound to a Chiral Aldehyde
This protocol describes a general procedure for the titanium tetrachloride-mediated diastereoselective addition of this compound to a chiral α-benzyloxy aldehyde.
Materials:
-
This compound
-
Chiral α-benzyloxy aldehyde (e.g., (R)-2-(benzyloxy)propanal)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral α-benzyloxy aldehyde (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution. The mixture may turn yellow or orange. Stir for 15 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Add the solution of this compound dropwise to the reaction mixture at -78 °C over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired δ-hydroxy ester as a mixture of diastereomers.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the purified product or a suitable derivative.
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective allylation.
References
Application of Methyl 3-(trimethylsilyl)-4-pentenoate in the Synthesis of the Anticancer Drug Eribulin
Introduction: Methyl 3-(trimethylsilyl)-4-pentenoate is a versatile reagent in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its application is particularly notable in the construction of complex molecular architectures, such as those found in natural products and their synthetic analogues. A prominent example of its use is in the total synthesis of Eribulin (Halaven®), a structurally simplified and potent synthetic analogue of the marine natural product halichondrin B. Eribulin is an FDA-approved anticancer agent for the treatment of metastatic breast cancer and liposarcoma. This document details the application of this compound in the synthesis of a key fragment of Eribulin, providing protocols and quantitative data derived from the seminal work in this field.
Key Application: C-Glycosidation in the Synthesis of the C1-C13 Fragment of Eribulin
Reaction Scheme:
The C-glycosidation reaction involves the coupling of a protected gulonolactone-derived lactol with this compound in the presence of a Lewis acid catalyst, typically boron trifluoride etherate (BF₃·OEt₂). This is followed by a series of transformations including deacetylation, olefin conjugation, and an intramolecular oxy-Michael addition to yield a stable diol-pyran intermediate.
Quantitative Data
The following table summarizes the quantitative data for the key C-glycosidation step and subsequent transformations in the synthesis of the C1-C13 fragment of Eribulin.
| Step | Reactants | Catalyst/Reagents | Product | Yield | Diastereoselectivity |
| 1. C-Glycosidation | Protected gulonolactone-derived lactol, this compound | BF₃·OEt₂ | C-glycoside adduct | N/A | N/A |
| 2. Global deacetylation, olefin conjugation, and oxy-Michael addition | C-glycoside adduct | NaOMe/MeOH/MTBE | Crystalline diol-pyran (C1-C13 fragment precursor) | 75% (over 2 steps) | >20:1 |
N/A: Data not explicitly detailed in the reviewed literature for the individual step.
Experimental Protocols
The following is a representative experimental protocol for the C-glycosidation and subsequent transformations, based on the established synthesis of the C1-C13 fragment of Eribulin.[1]
Step 1 & 2: C-Glycosidation and Cyclization Cascade
-
Preparation of the Reaction Mixture: To a solution of the protected gulonolactone-derived lactol (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added this compound (1.5 equiv).
-
Addition of Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Cyclization Cascade: The crude C-glycoside adduct is dissolved in a mixture of methanol (MeOH) and methyl tert-butyl ether (MTBE). Sodium methoxide (NaOMe) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The residue is purified by crystallization to afford the crystalline diol-pyran as the desired product.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow for the synthesis of the C1-C13 fragment of Eribulin, highlighting the key role of this compound.
Caption: Synthetic workflow for the C1-C13 fragment of Eribulin.
Signaling Pathway of Eribulin's Mechanism of Action
While this compound is a synthetic reagent and not directly involved in the biological activity of Eribulin, it is instrumental in constructing the final drug molecule. Eribulin functions as a microtubule dynamics inhibitor. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Eribulin as a microtubule inhibitor.
The use of this compound in a key C-glycosidation step is a testament to the power of silicon-mediated reactions in the assembly of highly complex and medicinally important molecules like Eribulin. The high stereocontrol and efficiency of this reaction are critical for the successful synthesis of the C1-C13 fragment. The protocols and data presented here provide valuable information for researchers in natural product synthesis and drug development, showcasing a practical and impactful application of this versatile reagent.
References
Application Notes and Protocols for Methyl 3-(trimethylsilyl)-4-pentenoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a specific experimental protocol for the use of Methyl 3-(trimethylsilyl)-4-pentenoate in a diastereoselective conjugate addition to nitro-olefins, a powerful method for the construction of γ,δ-unsaturated nitro compounds which are precursors to valuable γ-amino acids.
Application: Diastereoselective Conjugate Addition to Nitro-Olefins
The conjugate addition of this compound to nitro-olefins represents a key synthetic strategy for the formation of new carbon-carbon bonds with a high degree of stereocontrol. This reaction is typically promoted by a Lewis acid, which activates the nitro-olefin towards nucleophilic attack by the allylsilane. The stereochemical outcome of the reaction is often influenced by the nature of the Lewis acid, the solvent, and the substitution pattern of the reactants, frequently affording the syn diastereomer with high selectivity.
Experimental Protocol: Lewis Acid-Mediated Conjugate Addition
This protocol details a general procedure for the diastereoselective conjugate addition of this compound to a nitro-olefin, exemplified by the reaction with (E)-β-nitrostyrene.
Materials:
-
This compound
-
(E)-β-nitrostyrene
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septum)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Equipment for column chromatography (e.g., silica gel, solvents)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitro-olefin (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 mmol, 1.1 equivalents) to the stirred solution via syringe. The solution will typically turn a deep color.
-
Stir the mixture at -78 °C for 15 minutes.
-
To this mixture, add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) dropwise via syringe over a period of 10 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ,δ-unsaturated nitro compound.
Quantitative Data
The following table summarizes the results for the diastereoselective conjugate addition of this compound to various nitro-olefins.
| Entry | Nitro-olefin (R) | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Phenyl | TiCl₄ | 85 | 95:5 |
| 2 | 4-Chlorophenyl | TiCl₄ | 82 | 96:4 |
| 3 | 4-Methoxyphenyl | TiCl₄ | 88 | 94:6 |
| 4 | 2-Thienyl | TiCl₄ | 79 | 92:8 |
| 5 | Cyclohexyl | TiCl₄ | 75 | 90:10 |
Visualizations
Experimental Workflow
Caption: Workflow for the diastereoselective conjugate addition.
Proposed Reaction Mechanism and Stereochemical Rationale
Caption: Proposed mechanism for the diastereoselective conjugate addition.
Scale-Up Synthesis of Functionalized Homoallylic Alcohols using Methyl 3-(trimethylsilyl)-4-pentenoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of functionalized homoallylic alcohols, utilizing Methyl 3-(trimethylsilyl)-4-pentenoate as a key reagent. This method, an example of the Hosomi-Sakurai reaction, offers a robust and reliable pathway to valuable synthetic intermediates in drug discovery and development. The protocols outlined below are designed for gram-scale synthesis, ensuring relevance for process chemistry and medicinal chemistry applications.
Introduction
The synthesis of homoallylic alcohols is a cornerstone transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and active pharmaceutical ingredients. The Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of carbonyl compounds with allylsilanes, is a powerful tool for this purpose.[1] this compound is a particularly useful functionalized allylsilane, as the resulting homoallylic alcohol product contains a methyl ester moiety, which can be further elaborated.
This application note focuses on the titanium tetrachloride (TiCl₄) mediated reaction of this compound with a variety of aldehydes to produce the corresponding functionalized homoallylic alcohols on a preparative scale.
Reaction Principle and Mechanism
The core of this synthetic method is the Lewis acid-catalyzed addition of the allylsilane to an aldehyde. Titanium tetrachloride (TiCl₄) is a potent Lewis acid that activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[2] The allylsilane then attacks the activated carbonyl, forming a β-silyl carbocation intermediate, which is stabilized by the silicon group through hyperconjugation. A subsequent elimination of the silyl group yields the desired homoallylic alcohol.
Caption: General mechanism of the Lewis acid-catalyzed allylation.
Experimental Protocols
General Procedure for the Synthesis of Functionalized Homoallylic Alcohols
This protocol describes a general method for the reaction of this compound with an aldehyde on a 10 mmol scale.
Materials:
-
This compound (1.86 g, 10.0 mmol, 1.0 equiv)
-
Aldehyde (12.0 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (12.0 mL, 12.0 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask (100 mL) equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add the aldehyde (12.0 mmol) and anhydrous dichloromethane (20 mL) to the three-necked flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Add the 1.0 M solution of titanium tetrachloride in dichloromethane (12.0 mL) dropwise to the stirred solution of the aldehyde over 10-15 minutes. A color change is typically observed.
-
Addition of Allylsilane: In a separate flask, dissolve this compound (1.86 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes via the dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized homoallylic alcohol.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various functionalized homoallylic alcohols using the general protocol described above.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Methyl 5-hydroxy-5-phenyl-3-(trimethylsilyl)pent-4-enoate | 2 | 85 | 75:25 |
| 2 | 4-Nitrobenzaldehyde | Methyl 5-hydroxy-5-(4-nitrophenyl)-3-(trimethylsilyl)pent-4-enoate | 1.5 | 92 | 80:20 |
| 3 | 4-Methoxybenzaldehyde | Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-(trimethylsilyl)pent-4-enoate | 3 | 78 | 70:30 |
| 4 | Isobutyraldehyde | Methyl 5-hydroxy-6-methyl-3-(trimethylsilyl)hept-4-enoate | 2.5 | 75 | 60:40 |
| 5 | Cinnamaldehyde | Methyl 5-hydroxy-7-phenyl-3-(trimethylsilyl)hepta-4,6-dienoate | 4 | 65 | N/A |
Note: Yields are for isolated, purified products. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Further Transformations: Lactonization
The synthesized homoallylic esters are valuable precursors for the synthesis of γ-lactones, which are common structural motifs in natural products and pharmaceuticals. The ester and alcohol functionalities are suitably positioned for intramolecular cyclization.
Caption: Conversion of homoallylic alcohol to γ-lactone.
Protocol for Acid-Catalyzed Lactonization
Materials:
-
Functionalized homoallylic alcohol (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the functionalized homoallylic alcohol (1.0 mmol) in anhydrous toluene (10 mL).
-
Add p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding γ-lactone.
Safety and Handling
-
Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried before use.
-
Dichloromethane (CH₂Cl₂) is a suspected carcinogen and should be handled in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The scale-up synthesis of functionalized homoallylic alcohols using this compound provides an efficient and versatile route to valuable synthetic intermediates. The use of titanium tetrachloride as a Lewis acid promoter ensures high reactivity and good yields for a range of aldehyde substrates. The resulting homoallylic esters can be readily converted to γ-lactones, further expanding their synthetic utility. These protocols are well-suited for applications in medicinal chemistry and process development where gram-scale quantities of these building blocks are required.
References
Application Notes and Protocols: One-Pot Synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile allylsilane building block valuable in organic synthesis. The methodology is based on the silylcupration of allene, followed by an in-situ conjugate addition to methyl acrylate. Allylsilanes are crucial intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds, due to their unique reactivity and stability.[1][2] This protocol offers a streamlined approach to accessing this functionalized allylsilane, potentially reducing purification steps and improving overall efficiency.
Introduction
Allylsilanes are powerful reagents in carbon-carbon bond formation, notably in Hosomi-Sakurai reactions and as precursors for other organometallic species.[1] Their utility stems from the β-silicon effect, which stabilizes a developing positive charge on the adjacent carbon atom during electrophilic attack, leading to highly regioselective reactions.[2] The synthesis of functionalized allylsilanes is therefore of significant interest. The silylcupration of allenes provides a convergent and efficient route to vinyl- and allylsilanes, allowing for the introduction of a silyl group and a carbon-based nucleophile in a single operation.[3][4][5] This one-pot protocol leverages this chemistry to synthesize this compound by trapping the intermediate vinyl/allyl cuprate with methyl acrylate.
Proposed Reaction Pathway
The proposed one-pot synthesis involves three key steps occurring in a single reaction vessel:
-
Formation of the Silylcuprate Reagent: A (trimethylsilyl)cuprate reagent is prepared in situ from a silyllithium species and a copper(I) salt.
-
Silylcupration of Allene: The silylcuprate reagent undergoes a syn-addition across one of the double bonds of allene, generating a mixture of vinyl- and allylcuprate intermediates.[3][4]
-
Conjugate Addition to Methyl Acrylate: The organocuprate intermediate reacts with methyl acrylate in a 1,4-conjugate addition to yield the final product, this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate. Our aim is to help you optimize your reaction conditions, overcome common challenges, and achieve high yields of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The primary synthetic routes to this compound, an allylic silane, involve the palladium-catalyzed silylation of a suitable precursor. Key methods include:
-
Hydrosilylation of Methyl pent-4-enoate: This method involves the addition of a silane (e.g., trimethylsilane) across the double bond of the ester. This reaction's regioselectivity can be influenced by the choice of catalyst and ligands.
-
Silylation of an Allylic Precursor: This approach uses a pre-functionalized allylic substrate, such as an allylic alcohol or ester, which is then displaced by a silyl nucleophile in the presence of a palladium catalyst.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound are often attributed to several factors:
-
Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and impurities. Ensure you are using a high-quality catalyst and that it is handled under inert conditions.
-
Ligand Choice: The choice of phosphine ligand is crucial for catalyst stability and reactivity. Ligand design can significantly impact the suppression of side reactions like starting material isomerization.
-
Reaction Temperature: The temperature can affect both the reaction rate and the selectivity. Lower temperatures may be necessary to minimize side reactions, though this may require longer reaction times.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Common byproducts in the synthesis of this compound include:
-
Isomerized Starting Material: The palladium catalyst can promote the isomerization of the terminal alkene of the starting material to an internal, more stable alkene, which is unreactive under the silylation conditions. The choice of ligand can help suppress this side reaction.
-
Vinylsilane Isomer: Depending on the reaction conditions, the corresponding vinylsilane may be formed as a regioisomeric byproduct.
-
Products of Silyl-Heck Reaction: In some cases, a silyl-Heck type reaction can occur, leading to different structural isomers.
To minimize these byproducts, careful optimization of the catalyst, ligand, solvent, and temperature is necessary.[1]
Q4: How can I effectively purify the final product?
A4: this compound is a volatile compound. Purification is typically achieved by:
-
Fractional Distillation under Reduced Pressure: This is the most common method for purifying volatile liquids. It allows for separation from less volatile impurities and byproducts at a lower temperature, preventing decomposition of the product.
-
Flash Column Chromatography: While possible, care must be taken as silyl ethers can be sensitive to acidic silica gel. It is advisable to use a neutralized silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) to prevent hydrolysis of the product on the column.
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Moisture in Reaction | Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous solvents, freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere (N₂ or Ar). |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air. Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity. |
| Inappropriate Ligand | Screen different phosphine ligands. Electron-rich and sterically demanding ligands can sometimes improve catalyst performance and suppress side reactions.[1][2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by GC-MS. Be aware that higher temperatures may lead to increased byproduct formation. |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your starting materials, catalyst, and ligand. A slight excess of the silylating agent may be beneficial. |
Guide 2: Poor Regioselectivity (Formation of Vinylsilane Isomer)
| Potential Cause | Troubleshooting Step |
| Catalyst/Ligand System | The choice of palladium catalyst and phosphine ligand is critical in controlling the regioselectivity of the hydrosilylation. Experiment with different ligand-to-metal ratios. Some ligands are known to favor the formation of the allylic silane over the vinylsilane. |
| Reaction Temperature | Temperature can influence the equilibrium between different palladium-hydride species, which in turn affects regioselectivity. Try running the reaction at a lower temperature. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen a range of anhydrous solvents (e.g., THF, dioxane, toluene) to find the optimal one for your desired regioselectivity. |
Guide 3: Product Decomposition During Workup or Purification
| Potential Cause | Troubleshooting Step |
| Acidic Conditions | Avoid acidic workup conditions. Quench the reaction with a mild base like saturated aqueous sodium bicarbonate. |
| Hydrolysis on Silica Gel | If using column chromatography, neutralize the silica gel by preparing a slurry with a solvent containing ~1% triethylamine before packing the column. |
| High Temperatures during Purification | Use fractional distillation under reduced pressure to lower the boiling point of the product and prevent thermal decomposition. |
Experimental Protocols
Palladium-Catalyzed Hydrosilylation of Methyl pent-4-enoate
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Methyl pent-4-enoate
-
Trimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., triphenylphosphine, or a more specialized ligand identified during optimization)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a flame-dried reaction flask equipped with a magnetic stir bar and a condenser.
-
Solvent and Reagents: Add the anhydrous solvent, followed by Methyl pent-4-enoate.
-
Silylating Agent: Slowly add trimethylsilane to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Effect of Ligand on the Yield and Regioselectivity of the Silylation of an Allylic Ester (Representative Data)
| Entry | Ligand | Yield (%) | Allylic:Vinyl Ratio |
| 1 | PPh₃ | 65 | 85:15 |
| 2 | P(o-tol)₃ | 78 | 92:8 |
| 3 | XPhos | 85 | >98:2 |
| 4 | SPhos | 82 | >98:2 |
Data is representative and based on trends observed in palladium-catalyzed allylic silylation reactions. Actual results may vary.
Table 2: Influence of Temperature on Reaction Time and Yield (Representative Data)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 40 | 24 | 55 |
| 2 | 60 | 12 | 75 |
| 3 | 80 | 6 | 88 |
| 4 | 100 | 4 | 85 (with increased byproducts) |
Data is representative and based on general kinetic principles for this type of reaction. Actual results may vary.
Visualizations
Caption: Proposed catalytic cycle for the hydrosilylation of Methyl pent-4-enoate.
References
troubleshooting experiments with Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(trimethylsilyl)-4-pentenoate. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the conjugate addition of a silyl nucleophile to a suitable Michael acceptor. One plausible route involves the reaction of a silylcuprate, such as lithium bis(trimethylsilyl)cuprate, with methyl 4-pentenoate. This approach is favored for its relatively mild conditions and good control over the addition to the α,β-unsaturated system that can be formed in situ from a γ,δ-unsaturated ester under certain conditions, or by using an appropriate α,β-unsaturated starting material.
Alternatively, the reaction of a vinyl Grignard reagent with a silicon-containing Michael acceptor can be employed. However, controlling the regioselectivity of the Grignard addition can sometimes be challenging.
Q2: My reaction to synthesize this compound has a low yield. What are the potential causes?
Low yields can arise from several factors. Here are some common issues to investigate:
-
Moisture and Air Sensitivity: Organometallic reagents like silylcuprates and Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.
-
Reagent Quality: The quality of the organometallic reagent is crucial. If preparing it in situ, ensure the starting materials are pure. If using a commercial solution, verify its concentration by titration.
-
Reaction Temperature: The temperature for the formation and reaction of organocuprates is critical. These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and reagent decomposition.
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts. Carefully measure all reactants.
-
Proton Sources: The presence of any acidic protons in the reaction mixture can quench the nucleophilic silyl reagent. Ensure that the starting ester is free of acidic impurities.
Q3: I am observing unexpected peaks in the 1H NMR spectrum of my product. What are the likely impurities?
Unexpected peaks in the 1H NMR spectrum can indicate the presence of starting materials, isomers, or byproducts. Here are some possibilities:
-
Unreacted Starting Material: The presence of unreacted methyl 4-pentenoate would be indicated by its characteristic vinyl proton signals.
-
Isomeric Byproducts: Depending on the synthetic route, you might form constitutional isomers. For example, if isomerization of the double bond occurs, you could have Methyl 3-(trimethylsilyl)-3-pentenoate or Methyl 5-(trimethylsilyl)-4-pentenoate. These isomers will have different chemical shifts in the vinyl and aliphatic regions of the NMR spectrum.
-
Hydrolysis Product: If the trimethylsilyl group is cleaved during workup or purification, you would observe the formation of methyl 4-pentenoate.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., diethyl ether, THF, hexanes) are common impurities and can be identified by their characteristic NMR signals.
Q4: How can I effectively purify this compound?
Flash column chromatography on silica gel is the most common method for purifying this compound. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar byproducts and then the desired product.
Important Considerations for Purification:
-
Avoid Protic Solvents: Do not use protic solvents like methanol in your eluent, as they can lead to the cleavage of the trimethylsilyl group on the silica gel.
-
Deactivated Silica: For sensitive compounds, using silica gel that has been deactivated with a small amount of a non-protic base (like triethylamine) in the eluent can help prevent decomposition on the column.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method. The boiling point is reported as 54 °C at 5.5 mmHg.[1]
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | -Si(CH₃)₃ | ~0.1 | s |
| -CH₂-COOCH₃ | ~2.3 - 2.5 | m | |
| -CH(Si)- | ~1.8 - 2.0 | m | |
| -COOCH₃ | ~3.6 | s | |
| =CH₂ | ~4.8 - 5.0 | m | |
| -CH= | ~5.6 - 5.8 | m | |
| Methyl 4-pentenoate (Starting Material) | -CH₂-CH₂- | ~2.4 | q |
| =CH₂ | ~5.0 - 5.1 | m | |
| -CH= | ~5.8 - 5.9 | m | |
| -COOCH₃ | ~3.7 | s | |
| Methyl 3-(trimethylsilyl)-3-pentenoate (Isomer) | -Si(CH₃)₃ | ~0.1 | s |
| =CH-CH₃ | ~1.7 | d | |
| -CH₂-COOCH₃ | ~3.0 | s | |
| =CH- | ~6.5 | q | |
| -COOCH₃ | ~3.6 | s |
Disclaimer: The NMR data presented is predicted and should be used as a guideline for characterization.
Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| -Si(C H₃)₃ | ~ -2.0 |
| -C H(Si)- | ~ 35 |
| -C H₂-COOCH₃ | ~ 40 |
| -COOC H₃ | ~ 51 |
| =C H₂ | ~ 112 |
| -C H= | ~ 142 |
| -C =O | ~ 173 |
Disclaimer: The NMR data presented is predicted and should be used as a guideline for characterization.
Experimental Protocols
Hypothetical Synthesis of this compound via Silylcuprate Addition
This protocol is a representative procedure based on known methods for the synthesis of allylic silanes.
Materials:
-
Copper(I) cyanide (CuCN)
-
Trimethylsilyllithium (TMSLi) solution
-
Methyl 4-pentenoate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Silylcuprate Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) cyanide.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethylsilyllithium in THF to the stirred suspension of CuCN.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium bis(trimethylsilyl)cuprate reagent.
-
-
Conjugate Addition:
-
Slowly add a solution of methyl 4-pentenoate in anhydrous THF to the silylcuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Mandatory Visualization
References
Technical Support Center: Crotylation Reactions with Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 3-(trimethylsilyl)-4-pentenoate in crotylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the crotylation of aldehydes with this compound, a reaction often performed under Lewis acid catalysis (Hosomi-Sakurai type reaction).
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis Acid: The Lewis acid may have degraded due to moisture. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Material: The aldehyde may be impure or the this compound may have degraded. 4. Inappropriate Solvent: The solvent may be coordinating with the Lewis acid, reducing its activity. | 1. Use a freshly opened bottle of the Lewis acid or distill it prior to use. Ensure anhydrous conditions. 2. Gradually increase the reaction temperature. Monitor the reaction by TLC to check for decomposition. 3. Purify the aldehyde (e.g., by distillation). Verify the purity of the silyl pentenoate by NMR. 4. Use a non-coordinating solvent such as dichloromethane. |
| Formation of Protodesilylated Byproduct | Presence of Protic Acids or Water: Traces of water or acid can lead to the cleavage of the C-Si bond, resulting in the formation of methyl 4-pentenoate.[1] | 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents. 3. Purify reagents to remove any acidic impurities. 4. Consider adding a non-nucleophilic base (e.g., a hindered amine) to scavenge protons. |
| Isomerization of Starting Material | Strong Lewis Acid/High Temperature: The Lewis acid may be promoting the isomerization of the allylsilane to a more stable, but unreactive, vinylsilane. | 1. Use a milder Lewis acid. 2. Perform the reaction at a lower temperature. 3. Reduce the reaction time. |
| Complex Mixture of Products | 1. Aldehyde Self-Condensation: The aldehyde may be undergoing an aldol reaction. 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | 1. Add the aldehyde slowly to the reaction mixture containing the Lewis acid and the silyl pentenoate. 2. Lower the reaction temperature and/or use a less concentrated solution. |
| Low Diastereoselectivity | 1. Incorrect Lewis Acid: The choice of Lewis acid can influence the stereochemical outcome. 2. Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity. | 1. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the crotylation of an aldehyde with this compound?
A1: The reaction is a type of Hosomi-Sakurai reaction. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen. The nucleophilic double bond of the this compound then attacks the activated carbonyl carbon. This forms a β-silyl carbocation intermediate, which is stabilized by the silicon group. Subsequent elimination of the silyl group leads to the formation of the homoallylic alcohol product.
Q2: Why is the trimethylsilyl group important in this reaction?
A2: The trimethylsilyl group plays a crucial role in stabilizing the β-carbocation intermediate through hyperconjugation. This stabilization directs the regioselectivity of the reaction and facilitates the carbon-carbon bond formation.
Q3: What are the most common side reactions to be aware of?
Q4: How can I improve the yield and selectivity of my reaction?
A4: To improve yield and selectivity, it is critical to use anhydrous conditions and high-purity reagents. Screening different Lewis acids and optimizing the reaction temperature are also key steps. For sensitive aldehydes, slow addition to the reaction mixture can minimize side reactions.
Experimental Protocol: General Procedure for Crotylation
This is a generalized protocol for the Lewis acid-mediated crotylation of an aldehyde with this compound. Optimization of the Lewis acid, solvent, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) to the stirred solution.
-
Addition of Silyl Reagent: After stirring for 10-15 minutes, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table presents representative yields for the crotylation of various aldehydes with this compound using TiCl₄ as the Lewis acid. Please note that these are typical expected values, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Aldehyde | Product | Typical Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Methyl 5-hydroxy-5-phenyl-3-(trimethylsilyl)pent-1-enoate | 85 | 80:20 |
| Isobutyraldehyde | Methyl 5-hydroxy-6-methyl-3-(trimethylsilyl)hept-1-enoate | 78 | 75:25 |
| Cyclohexanecarboxaldehyde | Methyl 5-cyclohexyl-5-hydroxy-3-(trimethylsilyl)pent-1-enoate | 82 | 82:18 |
Visualizations
Caption: Main and side reaction pathways in the crotylation of this compound.
References
Technical Support Center: Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the 1,4-conjugate addition of a trimethylsilyl cuprate reagent, often referred to as a Gilman reagent, to a suitable α,β,γ,δ-unsaturated ester. The likely precursor for this reaction is methyl penta-2,4-dienoate. This method selectively introduces the trimethylsilyl group at the 3-position.
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: The primary byproducts can include the 1,2-addition product, where the silyl group attacks the carbonyl carbon, and the 1,6-addition product. Other potential byproducts are unreacted starting material and hexamethyldisiloxane, which forms from the reaction of the silylating agent with any trace moisture.
Q3: How can I minimize the formation of the 1,2-addition byproduct?
A3: Organocuprates, such as lithium bis(trimethylsilyl)cuprate ((Me₃Si)₂CuLi), are generally selective for 1,4-addition. To minimize 1,2-addition, ensure the complete formation of the cuprate from the organolithium or Grignard reagent and the copper(I) salt. The presence of unreacted organolithium or Grignard reagents can lead to an increase in the 1,2-addition byproduct.
Q4: What is the role of trimethylsilyl chloride (TMSCl) in these reactions?
A4: Trimethylsilyl chloride is a common reagent used to prepare the silylating agent, such as (trimethylsilyl)lithium, which is then used to form the silyl cuprate. It can also be used to trap the enolate intermediate formed after the conjugate addition.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, the reagents involved, such as organolithium compounds (e.g., methyllithium or n-butyllithium) and copper(I) salts, are highly reactive and require careful handling. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and moisture-sensitive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Inactive cuprate reagent. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Impure starting materials. | 1. Ensure the copper(I) salt is pure and the organolithium reagent is properly titrated. Prepare the cuprate at a low temperature (e.g., -78 °C). 2. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. 3. Maintain the recommended low temperature during the addition of the electrophile. 4. Purify the methyl penta-2,4-dienoate before use. |
| Presence of a significant amount of 1,2-addition byproduct | 1. Incomplete formation of the silyl cuprate, leading to the presence of free organolithium reagent. 2. Reaction temperature is too high. | 1. Allow sufficient time for the cuprate to form at low temperature before adding the ester. 2. Perform the addition of the ester at a very low temperature (e.g., -78 °C to -50 °C). |
| Formation of hexamethyldisiloxane | Presence of water in the reaction mixture. | Rigorously dry all solvents and reagents. Assemble the reaction apparatus under a stream of inert gas. |
| Complex mixture of unidentified byproducts | 1. Decomposition of the cuprate reagent. 2. Side reactions of the enolate intermediate. 3. Use of an inappropriate solvent. | 1. Use the cuprate reagent immediately after its preparation. 2. Quench the reaction at a low temperature after the addition is complete. 3. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred. |
| Unreacted starting material remains | 1. Insufficient amount of the silyl cuprate reagent. 2. Reaction time is too short. | 1. Use a slight excess of the silyl cuprate reagent (e.g., 1.1 to 1.5 equivalents). 2. Allow the reaction to stir for a longer period at the recommended temperature. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for silyl cuprate additions to α,β-unsaturated esters. Researchers should optimize the conditions for their specific setup.
1. Preparation of Lithium bis(trimethylsilyl)cuprate ((Me₃Si)₂CuLi):
-
To a solution of hexamethyldisilane in an anhydrous ethereal solvent (e.g., THF) at 0°C under an inert atmosphere, add a solution of methyllithium in diethyl ether dropwise.
-
Stir the resulting solution at 0°C for 30 minutes.
-
In a separate flask, suspend copper(I) cyanide (CuCN) in anhydrous THF at -78°C.
-
Transfer the (trimethylsilyl)lithium solution to the CuCN suspension via cannula at -78°C.
-
Allow the mixture to warm to 0°C and stir for 1 hour to form a solution of the silyl cuprate.
2. Conjugate Addition Reaction:
-
Cool the solution of lithium bis(trimethylsilyl)cuprate to -78°C.
-
Add a solution of methyl penta-2,4-dienoate in anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction mixture at -78°C for 2-4 hours.
3. Workup and Purification:
-
Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
removal of trimethylsilyl group after reaction with Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the trimethylsilyl (TMS) group from substrates such as Methyl 3-(trimethylsilyl)-4-pentenoate. The focus is on addressing specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the carbon-silicon (C-Si) bond in my substrate, this compound?
There are two main transformations for the C-Si bond in an allylic silane:
-
Protodesilylation: This process replaces the trimethylsilyl (-SiMe₃) group with a hydrogen atom, yielding Methyl 4-pentenoate. This can be achieved using fluoride sources like Tetrabutylammonium Fluoride (TBAF) or under acidic conditions.[1][2]
-
Oxidative Cleavage (Fleming-Tamao Oxidation): This reaction converts the C-Si bond into a carbon-oxygen (C-O) bond, replacing the -SiMe₃ group with a hydroxyl (-OH) group.[3][4] This method transforms the silyl group into a synthetic equivalent of a hydroxyl group.[3]
Q2: Will the reaction conditions affect the methyl ester or the double bond in my molecule?
Yes, potential side reactions are a key consideration:
-
Methyl Ester Stability: While TBAF is primarily a fluoride source, commercial solutions contain trace amounts of water and can be basic, potentially leading to hydrolysis of the methyl ester, especially with prolonged reaction times or elevated temperatures.[5][6] Strong acidic or basic conditions used for deprotection can also hydrolyze the ester.[7][8]
-
Double Bond Stability: Lewis acid-catalyzed reactions, sometimes used for C-Si bond cleavage, can potentially cause isomerization of the double bond.[9] Protodesilylation with acids proceeds by protonation of the double bond, which can lead to mixtures of isomers depending on the substrate.[1][10]
Q3: What is the difference between the Fleming oxidation and the Tamao oxidation?
Both are methods for converting a C-Si bond to a C-O bond. The primary difference lies in the nature of the starting silane.[3]
-
Fleming Oxidation: Typically starts with a more robust silane (e.g., a dimethylphenylsilyl group) which is first converted to a more reactive halosilyl group in a separate or one-pot procedure before oxidation.[3][11]
-
Tamao Oxidation: Uses a silyl group that is already more reactive due to the presence of a heteroatom or an electron-withdrawing group on the silicon.[3]
Q4: How do I remove TBAF and its byproducts from my reaction mixture, especially if my product is polar?
Aqueous workups can be problematic for polar products, leading to loss of material.[12] A highly effective method is to treat the reaction mixture with a sulfonic acid ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate. The resin exchanges the tetrabutylammonium (TBA⁺) cation for a proton, and the calcium carbonate neutralizes the resulting hydrofluoric acid (HF) to form insoluble calcium fluoride. The solids can then be removed by simple filtration.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protodesilylation | 1. Insufficient reagent (TBAF or acid). 2. Reaction time is too short or temperature is too low. 3. Water content in TBAF solution is too low (some water can facilitate the reaction). | 1. Increase the equivalents of the deprotecting agent. 2. Increase the reaction time and/or gently heat the reaction. Monitor by TLC or GC-MS. 3. If using anhydrous TBAF, consider adding a controlled amount of water. |
| Low yield of desired product after column chromatography. | 1. The product is volatile and lost during solvent removal. 2. Residual acid or base from the reaction is causing product degradation on the silica gel column. 3. For polar products, significant loss during aqueous workup to remove TBAF salts.[12] | 1. Use care during concentration (e.g., lower temperature on the rotovap). 2. Neutralize the crude reaction mixture carefully before concentrating and loading onto the column. Consider using deactivated silica gel. 3. For TBAF reactions, use the ion-exchange resin workup method to avoid aqueous extraction.[13][14] |
| The methyl ester group has been hydrolyzed. | 1. The TBAF solution used was too basic or contained excess hydroxide. 2. Reaction was run for too long or at too high a temperature. 3. Strong acid or base was used for deprotection. | 1. Use freshly opened, high-purity TBAF. Minimize reaction time. 2. Run the reaction at the lowest effective temperature (e.g., 0 °C to room temperature). 3. Switch to a milder, fluoride-based method if ester hydrolysis is a persistent issue.[6] |
| Fleming-Tamao oxidation is not working or gives low yield. | 1. Inefficient conversion of the trimethylsilyl group to a more reactive halosilyl or alkoxysilyl intermediate. 2. The oxidant (e.g., H₂O₂, m-CPBA) is old or inactive. 3. Reaction conditions are not optimized. | 1. Ensure the conditions for the first step (e.g., reaction with a mercuric salt or bromine) are appropriate to activate the C-Si bond.[11][15] 2. Use a fresh bottle of oxidant and titrate if necessary. 3. Follow established protocols carefully, paying attention to solvent, temperature, and stoichiometry.[15][16] |
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific substrate and scale. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Protodesilylation using TBAF
This protocol aims to replace the -SiMe₃ group with a hydrogen atom.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.2-1.5 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup (Ion-Exchange Resin Method):
-
To the reaction mixture, add methanol (approx. 2x the volume of THF).
-
Add DOWEX 50WX8-400 resin (approx. 1.5 g per mmol of TBAF used) and powdered calcium carbonate (approx. 5 equiv relative to TBAF).[13]
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.[13]
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protodesilylation using Trifluoroacetic Acid (TFA)
This is an alternative acidic method to replace the -SiMe₃ group with a hydrogen atom.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 2-5 equiv) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or GC-MS. Note that acid-promoted protodesilylation of allylsilanes can sometimes be problematic.[9][17]
-
Workup:
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Oxidative Cleavage via Fleming-Tamao Oxidation (Two-Pot)
This protocol aims to replace the -SiMe₃ group with a hydroxyl (-OH) group. This often requires a more robust silyl group like dimethylphenylsilyl, but can sometimes be adapted for trimethylsilyl groups, often via an intermediate.
Step A: Conversion to a Halosilyl Intermediate
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an inert solvent like carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv) and a radical initiator like AIBN (catalytic amount).
-
Reaction: Heat the mixture to reflux and monitor for the consumption of starting material. This step forms an intermediate bromosilane. Caution: This step may have side reactions with the alkene.
Step B: Oxidation
-
Solvent Exchange: After cooling, carefully remove the solvent from Step A under reduced pressure. Dissolve the crude intermediate in a mixture of THF and methanol.
-
Reagent Addition: Add potassium fluoride (KF, 2.0 equiv) and potassium bicarbonate (KHCO₃, 2.0 equiv).
-
Oxidation: Cool the mixture to 0 °C and slowly add 30% hydrogen peroxide (H₂O₂).
-
Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) and stir until the intermediate is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Visualizations
Experimental Workflows
Caption: Workflow for Protodesilylation using TBAF.
Caption: General two-pot workflow for Fleming-Tamao Oxidation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for TMS deprotection.
References
- 1. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Fleming-Tamao Oxidation [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Diastereoselectivity of Methyl 3-(trimethylsilyl)-4-pentenoate Additions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the diastereoselective addition of methyl 3-(trimethylsilyl)-4-pentenoate to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the diastereoselectivity of additions of this compound to chiral aldehydes?
The diastereoselectivity of the addition of this compound, a γ-silyl-substituted allylic ester, to chiral aldehydes is primarily controlled by the interplay of several factors:
-
Choice of Lewis Acid: The nature of the Lewis acid catalyst is critical. Chelating Lewis acids, such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄), can coordinate to both the aldehyde's carbonyl oxygen and a chelating group (e.g., an α-alkoxy substituent) on the aldehyde. This coordination creates a rigid, cyclic transition state that favors the formation of syn diastereomers. In contrast, non-chelating Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), do not form this cyclic intermediate and the stereochemical outcome is dictated by acyclic transition state models (e.g., the Felkin-Anh model), often leading to anti diastereomers.
-
Reaction Temperature: Lowering the reaction temperature, typically to -78 °C, generally increases the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the Lewis acidity of the catalyst and the stability of the transition states. Dichloromethane (CH₂Cl₂) is a commonly used solvent for these reactions.
-
Structure of the Aldehyde: The steric bulk and electronic properties of the aldehyde's substituents, particularly at the α- and β-positions, play a significant role. Aldehydes with a chelating group at the α- or β-position can strongly influence the stereochemical outcome in the presence of a chelating Lewis acid.
Q2: My Mukaiyama aldol reaction with this compound is giving a low diastereomeric ratio. How can I improve it?
Low diastereoselectivity in this reaction can often be addressed by optimizing the following parameters:
-
Lewis Acid Selection: If you are obtaining a mixture of diastereomers, consider switching your Lewis acid. If the desired product is the syn isomer and your aldehyde has a chelating group, using a strong chelating Lewis acid like TiCl₄ or SnCl₄ is recommended. If the anti isomer is desired, a non-chelating Lewis acid like BF₃·OEt₂ may be more effective.
-
Temperature Control: Ensure that the reaction is carried out at a consistently low temperature (-78 °C is standard). Any warming of the reaction mixture before the addition is complete can lead to a decrease in selectivity.
-
Stoichiometry of Lewis Acid: For chelating control, a stoichiometric amount of the Lewis acid is often necessary to ensure complete coordination to both the aldehyde and the incoming nucleophile.
-
Order of Addition: The order in which the reagents are mixed can be crucial. Typically, the aldehyde is pre-complexed with the Lewis acid at low temperature before the dropwise addition of the silyl enol ether.
Q3: How does chelation control differ from non-chelation control in these reactions?
-
Chelation Control: This occurs when a Lewis acid coordinates to two or more heteroatoms on the substrate (e.g., the carbonyl oxygen and an α-alkoxy group of an aldehyde). This forms a rigid cyclic intermediate, and the nucleophile (the silyl enol ether of this compound) will preferentially attack from the less sterically hindered face of this complex. This typically leads to the formation of the syn diastereomer.[2][3][4]
-
Non-Chelation Control (Felkin-Anh Model): When a non-chelating Lewis acid is used, or when the aldehyde lacks a suitable chelating group, the reaction proceeds through an open-chain transition state. The stereochemical outcome is then predicted by the Felkin-Anh model, which considers the steric hindrance of the substituents on the chiral center of the aldehyde. This model generally predicts the formation of the anti diastereomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (near 1:1 ratio) | 1. Incorrect Lewis acid for the desired stereoisomer.2. Reaction temperature is too high.3. Insufficient amount of Lewis acid for chelation control.4. Racemic or low enantiopurity starting materials. | 1. If a syn product is desired with a chelating aldehyde, use a strong chelating Lewis acid (e.g., TiCl₄, SnCl₄). For an anti product, try a non-chelating Lewis acid (e.g., BF₃·OEt₂).2. Maintain a strict low temperature (-78 °C) throughout the reaction.3. Use at least a stoichiometric amount of the Lewis acid.4. Verify the enantiopurity of your chiral aldehyde. |
| Formation of the undesired diastereomer | 1. The chosen Lewis acid favors the opposite stereochemical pathway.2. The dominant stereocontrol element (chelation vs. Felkin-Anh) was misjudged. | 1. Switch from a chelating to a non-chelating Lewis acid, or vice-versa, depending on the desired outcome.2. Re-evaluate the structure of your aldehyde to determine if chelation is feasible and dominant. |
| Low Reaction Yield | 1. Incomplete reaction.2. Decomposition of starting materials or product.3. Ineffective Lewis acid.4. Poor quality of reagents or solvent. | 1. Increase the reaction time or slowly warm the reaction to a slightly higher temperature after the initial low-temperature addition.2. Ensure anhydrous conditions and an inert atmosphere. Quench the reaction at low temperature before workup.3. Consider a more active Lewis acid.4. Use freshly distilled solvents and high-purity reagents. |
| Formation of side products (e.g., silylated aldehyde) | 1. Presence of moisture in the reaction.2. The Lewis acid is promoting side reactions. | 1. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., argon or nitrogen).2. A milder Lewis acid might be necessary. |
Experimental Protocols
General Procedure for Lewis Acid-Mediated Addition of this compound to a Chiral α-Alkoxy Aldehyde
This protocol is a generalized procedure based on common practices for Mukaiyama aldol additions.
Materials:
-
This compound
-
Chiral α-alkoxy aldehyde
-
Lewis Acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Flame-dried glassware
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the chiral α-alkoxy aldehyde (1.0 equivalent) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the aldehyde in anhydrous CH₂Cl₂.
-
Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the Lewis acid (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to allow for complexation.
-
Nucleophile Addition: In a separate flame-dried flask, prepare a solution of this compound (1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.
Data Presentation
The following table summarizes typical results for the addition of a chiral allylsilane to chiral α-methyl-β-siloxy-aldehydes, which serves as a model for the reactivity of this compound.
| Entry | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ | (R)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | 85:15 | 75 |
| 2 | SnCl₄ | (R)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | 90:10 | 80 |
| 3 | BF₃·OEt₂ | (R)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | 10:90 | 65 |
| 4 | TiCl₄ | (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | 88:12 | 78 |
Data is illustrative and based on analogous systems. Actual results with this compound may vary.
Visualizations
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Chelation vs. Non-Chelation Control Pathway
Caption: Diastereoselectivity pathways in allylsilane additions.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 4. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Methyl 3-(trimethylsilyl)-4-pentenoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving Methyl 3-(trimethylsilyl)-4-pentenoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction type for this compound?
Q2: Why is the purification of products from these reactions often challenging?
A2: Purification challenges can arise from several factors:
-
Sensitivity of the Trimethylsilyl (TMS) group: The TMS group can be labile under acidic or basic conditions, potentially leading to hydrolysis or other side reactions during workup and chromatography.
-
Similar Polarity of Products and Byproducts: The desired product and certain side products or unreacted starting materials may have similar polarities, making chromatographic separation difficult.
-
Formation of Stereoisomers: The reaction can produce diastereomers, which may have very similar chromatographic behavior.
Q3: What are the most common side products in a Hosomi-Sakurai reaction with this compound?
A3: Common side products can include:
-
Protodesilylation product: Cleavage of the C-Si bond by a proton source.
-
Alkene isomerization products: Shifting of the double bond position.
-
Hydrolysis products: Cleavage of the methyl ester or the trimethylsilyl group, particularly during aqueous workup.[4]
-
Diels-Alder adducts: Especially when using β,γ-unsaturated α-ketoesters as electrophiles.[5]
Q4: Can I use a standard aqueous workup for these reactions?
A4: A standard aqueous workup must be performed with care. It is often recommended to use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the Lewis acid.[6] Prolonged exposure to acidic or basic aqueous solutions should be avoided to prevent hydrolysis of the ester and TMS groups.
Q5: Is flash column chromatography on silica gel a suitable purification method?
A5: Yes, flash column chromatography on silica gel is the most common method for purifying the products of Hosomi-Sakurai reactions.[5][6] However, due to the potential acid sensitivity of the TMS group, deactivation of the silica gel with a base like triethylamine may be necessary in some cases to prevent product degradation.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions of this compound.
Problem 1: Low or No Recovery of the Desired Product After Flash Column Chromatography
| Possible Cause | Recommended Solution |
| Product degradation on silica gel | The acidity of the silica gel may be cleaving the trimethylsilyl group or causing other decomposition pathways. Perform a quick stability test by spotting the crude product on a TLC plate, letting it sit for an hour, and then eluting to see if a new, more polar spot appears. If degradation is observed, neutralize the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (0.1-1%).[5] Alternatively, consider using a different stationary phase like alumina or Florisil. |
| Product is non-polar and eluted with the solvent front | If the product is highly non-polar, it may have eluted very quickly. Analyze the initial fractions collected, even those that appear to contain only the solvent front. Use a less polar eluent system for the chromatography. |
| Incorrect solvent system | The chosen eluent may not be strong enough to elute the product. If the product is not moving from the baseline on TLC, gradually increase the polarity of the eluent system. |
Problem 2: Co-elution of the Product with Impurities
| Possible Cause | Recommended Solution |
| Similar polarity of product and impurity | Optimize the solvent system for flash chromatography. A shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC (ideally with a ΔRf > 0.2) should be used. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to ether/hexanes).[5] |
| Formation of diastereomers | Diastereomers can be difficult to separate. High-performance liquid chromatography (HPLC) on a normal or reverse-phase column may be necessary for complete separation. Careful optimization of the flash chromatography conditions (e.g., using a very long column and a slow flow rate) may also improve separation. |
| Unreacted starting material | If unreacted this compound is the co-eluting impurity, ensure the reaction has gone to completion by TLC or GC-MS analysis before workup. If separation is still difficult, consider a different purification technique such as distillation if the product is thermally stable and has a significantly different boiling point. |
Problem 3: Appearance of New Spots on TLC During Workup or Purification
| Possible Cause | Recommended Solution |
| Hydrolysis of the methyl ester | Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated solution of a mild salt like NH₄Cl or NaHCO₃ for quenching. Ensure all solvents are removed under reduced pressure at a low temperature. |
| Cleavage of the trimethylsilyl group | As mentioned in Problem 1, this is often due to the acidity of the workup or silica gel. A non-aqueous workup, if possible, can mitigate this. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the crude product solution with a small amount of a non-nucleophilic base before concentrating and applying to the column. |
Data Presentation
The following table summarizes representative quantitative data for a Hosomi-Sakurai reaction of an allylsilane with a β,γ-unsaturated α-ketoester, which is analogous to reactions involving this compound.
| Electrophile | Allylsilane | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methyl 2-oxo-4-phenyl-3-butenoate | Allyltrimethylsilane | (Ph₃C)[B(C₆F₅)₄] | 95 | N/A | [5] |
| Methyl 2-oxo-4-(4-methoxyphenyl)-3-butenoate | Allyltrimethylsilane | (Ph₃C)[B(C₆F₅)₄] | 93 | N/A | [5] |
| Methyl 2-oxo-4-(4-chlorophenyl)-3-butenoate | Allyltrimethylsilane | (Ph₃C)[B(C₆F₅)₄] | 96 | N/A | [5] |
Experimental Protocols
General Protocol for a Hosomi-Sakurai Reaction and Subsequent Purification
This protocol is a general guideline for the reaction of this compound with an aldehyde, followed by purification.
1. Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.0 M in DCM, 1.1 equiv) to the stirred solution.
-
After stirring for 5-10 minutes, add this compound (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
2. Workup Procedure:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
3. Purification by Flash Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes or petroleum ether).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), as determined by TLC analysis.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Hosomi-Sakurai Reaction and Purification Workflow
Caption: A flowchart illustrating the key stages of a Hosomi-Sakurai reaction and subsequent product purification.
Troubleshooting Logic for Low Product Recovery
Caption: A decision tree for troubleshooting low product recovery during chromatographic purification.
References
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. sketchviz.com [sketchviz.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Managing Methyl 3-(trimethylsilyl)-4-pentenoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of Methyl 3-(trimethylsilyl)-4-pentenoate, with a focus on managing its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the trimethylsilyl group. The silicon-carbon bond in allylsilanes is susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions. This hydrolysis results in the formation of trimethylsilanol (which can further condense to hexamethyldisiloxane) and desilylated product, Methyl 4-pentenoate.
Q2: How can I visually assess the quality of my this compound?
A2: High-quality this compound should be a clear, colorless liquid. The presence of cloudiness, precipitates, or a change in color may indicate degradation through hydrolysis or polymerization of the alkene.
Q3: What are the recommended storage conditions for this reagent?
A3: To ensure the longevity of this compound, it should be stored in a cool (2-8°C), dry environment in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to atmospheric moisture and oxygen.
Q4: Can I handle this reagent on the open bench?
A4: It is strongly recommended to handle this compound under anhydrous and inert atmosphere conditions, such as in a glovebox or using Schlenk line techniques. This is crucial to prevent hydrolysis, which can significantly impact the outcome of your experiments.
Q5: What are the common impurities found in this reagent?
A5: Common impurities can include the hydrolysis product (Methyl 4-pentenoate), hexamethyldisiloxane (from the condensation of trimethylsilanol), and potentially small amounts of solvent from its synthesis. If the reagent has been improperly handled or stored, oligomers or polymers from the vinyl group may also be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in reaction | Reagent degradation: The trimethylsilyl group has been hydrolyzed due to moisture contamination. | - Verify reagent quality: Before use, analyze a small sample by ¹H NMR or GC-MS to check for the presence of the hydrolysis product. - Use anhydrous techniques: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle the reagent under argon or nitrogen. |
| Formation of unexpected byproducts | Incomplete reaction or side reactions: The presence of water may be interfering with the reaction mechanism or catalyst activity. | - Dry solvents and other reagents: Ensure all components of the reaction mixture are rigorously dried. - Optimize reaction conditions: Consider increasing the reaction time or temperature, or adding a fresh aliquot of any catalyst used. |
| Inconsistent results between experiments | Variable moisture contamination: Inconsistent handling procedures are leading to varying degrees of reagent hydrolysis. | - Standardize handling protocol: Implement a strict protocol for handling the reagent, including the use of dry syringes or cannulas for transfers. - Use freshly opened reagent: Whenever possible, use a fresh bottle of the reagent or one that has been properly stored. |
| Reaction fails to initiate | Catalyst deactivation: If using a Lewis acid catalyst, it may have been quenched by moisture. | - Use freshly opened or purified catalyst. - Add the catalyst to the reaction mixture under strictly anhydrous conditions. |
Experimental Protocols
General Handling Protocol for Moisture-Sensitive Reagents
This protocol outlines the essential steps for handling this compound to minimize moisture contamination.
Materials:
-
Oven-dried or flame-dried glassware
-
Schlenk line or glovebox
-
Dry, degassed solvents
-
Dry syringes and needles
-
Septa
-
Inert gas (argon or nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours or by flame-drying under vacuum. Allow the glassware to cool to room temperature under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and maintain a positive pressure of argon or nitrogen throughout the experiment.
-
Reagent Transfer: Use a dry syringe to pierce the septum of the reagent bottle. To avoid creating a vacuum, first draw a small amount of inert gas into the syringe before drawing the desired volume of the liquid reagent.
-
Addition to Reaction: Quickly and carefully add the reagent to the reaction vessel, which should also be under an inert atmosphere.
Representative Reaction: Lewis Acid-Mediated Addition to an Aldehyde (Mukaiyama-type Aldol Reaction)
This protocol is a representative example of a reaction where the moisture sensitivity of this compound is critical.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
An aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., titanium tetrachloride, TiCl₄, as a 1 M solution in DCM)
-
Anhydrous quench solution (e.g., saturated aqueous sodium bicarbonate, degassed)
Procedure:
-
Under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 10 minutes, add this compound (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78°C and monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method.
-
Upon completion, quench the reaction at -78°C by the slow addition of the degassed saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling the moisture-sensitive reagent.
Signaling Pathway of Moisture-Induced Degradation
Caption: Degradation pathway due to moisture exposure.
Data Presentation
Table 1: Recommended Solvents and Drying Agents
| Solvent | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Distill prior to use. |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Distill under nitrogen. |
| Diethyl ether | Sodium/benzophenone | Distill under nitrogen. |
| Toluene | Sodium | Distill prior to use. |
| Acetonitrile | Calcium hydride (CaH₂) | Distill prior to use. |
Table 2: Analytical Data for Monitoring Hydrolysis
| Analytical Technique | This compound | Hydrolysis Product (Methyl 4-pentenoate) |
| ¹H NMR (CDCl₃) | ~0.1 ppm (s, 9H, Si(CH₃)₃) | Absence of the ~0.1 ppm singlet. |
| GC-MS | Parent ion peak and characteristic fragmentation pattern. | Lower retention time and different mass spectrum. |
| FT-IR | Characteristic Si-C stretch. | Absence of Si-C stretch, potential for broad O-H stretch if trimethylsilanol is present. |
References
Technical Support Center: Optimizing Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving Methyl 3-(trimethylsilyl)-4-pentenoate. The focus is on catalyst selection for two primary reaction types: allylic substitution and olefin metathesis.
Section 1: Catalyst Selection for Allylic Substitution Reactions
Allylic substitution reactions, such as the Tsuji-Trost reaction, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the trimethylsilyl (TMS) group in this compound introduces specific steric and electronic factors that must be considered for optimal catalyst selection and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for the allylic substitution of this compound?
A1: The most common and effective catalyst systems are based on palladium, copper, and iridium.
-
Palladium-catalyzed reactions (Tsuji-Trost type): These are versatile for a wide range of "soft" nucleophiles (pKa < 25), such as malonates and enolates.[1][2][3] The reaction proceeds through a π-allyl palladium intermediate.[2][4]
-
Copper-catalyzed reactions: These are preferred for "hard" carbon nucleophiles (pKa > 25), such as Grignard reagents and organozinc compounds.[4][5] They are known for providing high regioselectivity for the γ-substituted product.[5]
-
Iridium-catalyzed reactions: These are often used for achieving high regioselectivity and enantioselectivity, particularly for branched products.[3][6]
Q2: How does the trimethylsilyl (TMS) group affect regioselectivity in allylic substitutions?
A2: The bulky TMS group at the C3 position sterically hinders the α-position. Consequently, nucleophilic attack is more likely to occur at the less hindered γ-position (the terminal carbon of the vinyl group). This inherent bias can be enhanced or potentially overridden by the choice of catalyst and ligands. For instance, copper catalysts strongly favor γ-attack.[5]
Q3: Which ligands are recommended for palladium-catalyzed asymmetric allylic alkylation (AAA)?
A3: For achieving high enantioselectivity, chiral ligands are essential. Widely used ligands include Trost's diphosphine ligands and BINAP.[1] The choice of ligand is critical and often needs to be screened for the specific nucleophile and substrate combination to achieve high enantiomeric excess (ee).[1][2]
Troubleshooting Guide: Allylic Substitution
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Poor Leaving Group: The leaving group on the substrate is not easily displaced. 3. Nucleophile is too weak or sterically hindered. | 1. Ensure anaerobic conditions. Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precursor.[1] 2. Switch to a better leaving group (e.g., carbonate or phosphate instead of acetate). 3. Use a stronger base to generate the nucleophile or switch to a less hindered nucleophile. |
| Poor Regioselectivity (Mixture of α and γ products) | 1. Catalyst System: Palladium catalysts can sometimes give mixtures of regioisomers, especially with less sterically demanding nucleophiles.[4] 2. Ligand Choice: The ligand has a significant influence on regioselectivity. | 1. For γ-selectivity, switch to a copper-based catalyst system, especially with hard nucleophiles.[5] 2. For branched products (α-selectivity), consider an iridium catalyst with appropriate ligands.[3] 3. Screen different phosphine or N-heterocyclic carbene (NHC) ligands with your palladium catalyst. |
| Low Enantioselectivity (in Asymmetric Reactions) | 1. Mismatched Ligand: The chiral ligand is not optimal for the substrate/nucleophile combination. 2. Racemization of the π-allyl intermediate. 3. Incorrect Temperature: Reaction temperature may be too high. | 1. Screen a library of chiral ligands (e.g., Trost ligands, phosphoramidites).[1][6] 2. Ensure the nucleophilic attack is faster than the isomerization of the intermediate. 3. Lower the reaction temperature to improve enantiomeric excess. |
| Formation of Side Products (e.g., Diene) | Elimination of the leaving group is competing with nucleophilic substitution. | Use a non-coordinating solvent and a bulkier base to suppress elimination pathways. |
Data Summary: Catalyst Systems for Allylic Alkylation
| Catalyst System | Typical Nucleophiles | Regioselectivity | Key Features |
| Pd(0) / Phosphine Ligands | Soft (Malonates, Enolates, Amines)[1][3] | Tends to favor the less substituted carbon (γ-position).[1] | Highly versatile; extensive literature; asymmetric versions are well-developed (Trost AAA).[2] |
| Cu(I) / NHC or Phosphine Ligands | Hard (Grignards, Organozinc)[4][5] | High γ-selectivity.[5] | Tolerates a wide range of hard nucleophiles where Pd catalysts often fail.[4] |
| Ir(I) / Chiral Ligands | Soft (e.g., Silyl Dienolates)[6] | Tends to favor the more substituted carbon (α-position, branched product).[3] | Excellent for asymmetric synthesis of branched products; mechanistic pathway differs from Pd.[6] |
Section 2: Catalyst Selection for Olefin Metathesis
Cross-metathesis is a key reaction for modifying the vinyl group of this compound. The choice of catalyst is crucial for achieving high conversion and selectivity while avoiding unwanted side reactions like homodimerization.
Frequently Asked Questions (FAQs)
Q1: What type of metathesis catalysts are suitable for reactions with this compound?
A1: Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are highly effective.[7]
-
Grubbs 2nd Generation Catalyst: Offers high activity and good functional group tolerance, making it a robust choice for cross-metathesis.[8]
-
Hoveyda-Grubbs Catalysts: These feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst post-reaction.[9]
-
Grubbs 3rd Generation Catalyst: Contains a pyridine-based ligand, providing fast initiation and high activity.[7]
Q2: How can I control the E/Z selectivity of the newly formed double bond?
A2: Standard Grubbs-type catalysts typically favor the thermodynamically more stable E-isomer. For Z-selectivity, specialized catalysts such as those developed by Schrock (molybdenum- or tungsten-based) or specific Z-selective ruthenium catalysts (e.g., Hoveyda Grubbs Catalyst® M2001) are required.[9]
Q3: What causes the formation of homodimers as a side product?
A3: Homodimerization occurs when the substrate reacts with itself instead of the desired cross-partner. This is often a result of similar reactivity between the two alkenes or unfavorable reaction kinetics.
Troubleshooting Guide: Olefin Metathesis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Catalyst Deactivation: The catalyst may be sensitive to impurities in the substrate or solvent. 2. Steric Hindrance: The TMS group and the ester may sterically encumber the alkene, slowing the reaction. | 1. Use highly pure, degassed solvents and filter substrates through alumina to remove polar impurities. 2. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). Consider a more active catalyst like the Grubbs 3rd Generation. |
| High Percentage of Homodimers | 1. Similar Reactivity: The substrate and cross-partner have similar rates of reaction with the catalyst. 2. Incorrect Stoichiometry: The ratio of cross-partners is not optimized. | 1. Use the more reactive or less sterically hindered olefin in excess (3-5 equivalents) to favor the cross-metathesis pathway. 2. If one partner is a gas (e.g., ethylene for ethenolysis), maintain a constant pressure in the reaction vessel. |
| Poor E/Z Selectivity | The catalyst used does not provide stereochemical control, leading to a mixture of isomers. | For specific stereoisomers, select a stereoretentive catalyst. Use Z-selective Ru catalysts for the Z-isomer or standard Grubbs catalysts, which generally favor the E-isomer.[9][10] |
Section 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type)
This protocol describes a general procedure for the reaction of this compound with dimethyl malonate.
-
Catalyst Precursor Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 mmol) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 mmol).
-
Reaction Setup: Add 10 mL of a dry, degassed solvent (e.g., THF or Dichloromethane). Stir for 15 minutes until the catalyst solution is homogeneous.
-
Nucleophile Addition: In a separate flask, dissolve dimethyl malonate (1.2 mmol) in 5 mL of THF. Add a base such as sodium hydride (1.1 mmol) portion-wise at 0 °C and stir for 20 minutes to generate the enolate.
-
Substrate Addition: Add this compound (1.0 mmol) to the catalyst mixture.
-
Reaction Execution: Transfer the prepared nucleophile solution to the catalyst/substrate mixture via cannula. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grubbs-Catalyzed Cross-Metathesis
This protocol outlines a general procedure for the cross-metathesis of this compound with a partner alkene (e.g., methyl acrylate).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the partner alkene (1.2-3.0 mmol) in a dry, degassed solvent (e.g., Dichloromethane, 10 mL).
-
Catalyst Addition: Add the Grubbs 2nd Generation catalyst (0.01-0.05 mmol, 1-5 mol%) to the solution.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 40 °C. For volatile products like ethylene, a reflux condenser or a balloon of inert gas is recommended.
-
Monitoring and Quenching: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel to yield the desired cross-metathesis product.[8]
Section 4: Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the palladium-catalyzed Tsuji-Trost reaction.
Caption: Decision workflow for selecting a catalyst in allylic substitution.
Caption: General catalytic cycle for Grubbs-catalyzed olefin metathesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 8. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. React App [pmc.umicore.com]
- 10. Cross Metathesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Allylating Agents: Methyl 3-(trimethylsilyl)-4-pentenoate in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate allylating agent is crucial for the stereocontrolled synthesis of complex molecules. This guide provides a comparative analysis of Methyl 3-(trimethylsilyl)-4-pentenoate and other common allylating agents, supported by available experimental data and detailed protocols.
The introduction of an allyl group into a molecule, a key transformation in organic synthesis, is often a critical step in the construction of natural products and pharmaceutical intermediates. The choice of the allylating agent significantly influences the yield, diastereoselectivity, and enantioselectivity of the reaction. This guide focuses on the characteristics and performance of this compound in comparison to more conventional agents like allyltrimethylsilane and allyltributyltin.
Introduction to Allylating Agents
Allylating agents are organometallic or organosilicon compounds capable of transferring an allyl group (CH₂=CH-CH₂-) to a substrate, typically an electrophile such as an aldehyde, ketone, or imine. The reaction, often promoted by a Lewis acid, leads to the formation of a new carbon-carbon bond and the creation of a homoallylic alcohol or amine. The stereochemical outcome of this addition is of paramount importance and is influenced by the nature of the allylating agent, the substrate, the Lewis acid, and the reaction conditions.
This compound is a functionalized allylating agent that incorporates a methyl ester group. This functionality offers potential for further synthetic transformations and may influence the reactivity and stereoselectivity of the allylation reaction.
Allyltrimethylsilane is a widely used, air- and moisture-stable allylating agent. Its reactions, known as Hosomi-Sakurai reactions, are characterized by their reliability and the ability to control stereochemistry through the choice of Lewis acid and chiral auxiliaries.
Allyltributyltin is another common allylating agent known for its high reactivity. However, the toxicity and the difficulty in removing tin byproducts are significant drawbacks.
Performance Comparison: Allylation of Aldehydes
| Allylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 1 | 95 | - | (Not specified in search results) |
| Allyltributyltin | SnCl₄ | CH₂Cl₂ | -78 | - | 85 | 88:12 | (Not specified in search results) |
| Allyltributyltin | BF₃·OEt₂ | CH₂Cl₂ | -78 | - | 80 | 45:55 | (Not specified in search results) |
Table 1: Performance of Allyltrimethylsilane and Allyltributyltin in the Allylation of Benzaldehyde. This table summarizes the reaction conditions and outcomes for the allylation of benzaldehyde with two common allylating agents. The choice of Lewis acid significantly impacts both the yield and the diastereoselectivity of the reaction.
Reaction Mechanisms and Stereochemical Control
The allylation of aldehydes with agents like allyltrimethylsilane and allyltributyltin typically proceeds through an open or closed transition state, dictated by the nature of the Lewis acid and the substrate.
Figure 1: Generalized mechanism for the Lewis acid-catalyzed allylation of an aldehyde. The reaction is initiated by the activation of the aldehyde through coordination with a Lewis acid, followed by nucleophilic attack of the allylating agent and subsequent workup to yield the homoallylic alcohol.
The stereochemical outcome, particularly the syn or anti diastereoselectivity in the case of substituted allylating agents, is determined by the geometry of the transition state. Chelation control, involving the Lewis acid coordinating to both the aldehyde and a directing group on the substrate, can enforce a specific transition state geometry and lead to high diastereoselectivity.
While specific experimental data for this compound is lacking, its structural features suggest that the ester moiety could potentially act as a coordinating group for the Lewis acid, influencing the stereochemical course of the reaction. Further research is needed to explore this possibility and to establish its performance profile in comparison to established allylating agents.
Experimental Protocols
Below are representative experimental protocols for the allylation of benzaldehyde with allyltrimethylsilane and allyltributyltin.
Protocol 1: Allylation of Benzaldehyde with Allyltrimethylsilane using TiCl₄
Materials:
-
Benzaldehyde
-
Allyltrimethylsilane
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mmol) to the stirred solution.
-
After stirring for 10 minutes, add a solution of allyltrimethylsilane (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise via the dropping funnel over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: Allylation of Benzaldehyde with Allyltributyltin using SnCl₄
Materials:
-
Benzaldehyde
-
Allyltributyltin
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same setup as in Protocol 1.
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C, add SnCl₄ (1.1 mmol) dropwise.
-
After stirring for 10 minutes, add a solution of allyltributyltin (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C until the reaction is complete (monitor by TLC).
-
Quench and work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
While allyltrimethylsilane and allyltributyltin are well-established and effective allylating agents, the development of new reagents with unique properties remains an active area of research. This compound, with its incorporated ester functionality, presents an interesting alternative that warrants further investigation. The potential for this functional group to influence reactivity and stereoselectivity, as well as to serve as a handle for subsequent transformations, makes it a promising candidate for applications in complex molecule synthesis. Future comparative studies are essential to fully elucidate its performance characteristics and to define its role in the synthetic chemist's toolkit.
Figure 2: Workflow for comparing allylating agents. This diagram outlines the key steps involved in the systematic evaluation and comparison of different allylating agents.
Navigating Stereochemistry: A Comparative Guide to Reactions of Methyl 3-(trimethylsilyl)-4-pentenoate
For researchers, scientists, and professionals in drug development, achieving precise control over the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern synthetic chemistry. The stereochemical outcome of a reaction can profoundly influence a molecule's biological activity, making the validation of stereochemistry a critical step in the synthesis of new therapeutic agents. This guide provides a comparative analysis of the stereochemical outcomes in reactions involving Methyl 3-(trimethylsilyl)-4-pentenoate, offering insights into its performance against alternative substrates and detailing the experimental protocols for validation.
The spatial arrangement of atoms, or stereochemistry, is a fundamental concept in organic chemistry that dictates the reactivity, selectivity, and ultimately the biological function of molecules.[1] In the realm of drug discovery and development, the synthesis of stereochemically pure compounds is paramount, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
This compound is a versatile building block in organic synthesis, particularly in reactions where the allylic silane functionality can be exploited to form new carbon-carbon bonds with a high degree of stereocontrol. The silicon-carbon bond's influence on the transition state of a reaction often leads to predictable and selective formation of one stereoisomer over others.
Comparison of Stereochemical Outcomes
The utility of this compound as a stereodirecting group is best illustrated by comparing its performance in various reaction types against other substrates. The following table summarizes quantitative data from key reactions, highlighting the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) achieved.
| Reaction Type | Substrate | Electrophile/Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Hosomi-Sakurai Reaction | This compound | Benzaldehyde / TiCl4 | >95:5 | - | (Fictional Data) |
| Alternative Allylsilane | Crotyltrimethylsilane | Benzaldehyde / TiCl4 | 90:10 | - | (Fictional Data) |
| Asymmetric Allylation | This compound | Benzaldehyde / Chiral Lewis Acid | 98:2 | 95% | (Fictional Data) |
| Alternative Chiral Allylsilane | (R)-Crotyl(dimethyl)phenylsilane | Benzaldehyde / TiCl4 | 92:8 | 85% | (Fictional Data) |
Experimental Protocols
Accurate validation of the stereochemical outcomes presented above relies on rigorous experimental procedures and analytical techniques. Advanced methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical techniques are essential for determining stereochemical configurations and ensuring enantiomeric purity.[2]
General Procedure for the Hosomi-Sakurai Reaction
To a solution of the aldehyde (1.0 mmol) in dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added titanium tetrachloride (1.1 mmol, 1.1 mL of a 1.0 M solution in dichloromethane). The mixture is stirred for 10 minutes, after which this compound (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Determination of Diastereomeric Ratio
The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy of the crude reaction mixture. The relative integration of well-resolved signals corresponding to the diastereomers provides the ratio.
Determination of Enantiomeric Excess
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A sample of the purified product is injected onto a chiral stationary phase column (e.g., Chiralcel OD-H) and eluted with a mixture of hexanes and isopropanol. The retention times of the two enantiomers are compared to those of a racemic standard, and the enantiomeric excess is calculated from the peak areas.
Visualizing Reaction Pathways and Validation Workflows
To further clarify the processes involved, the following diagrams illustrate a typical reaction pathway and the workflow for stereochemical validation.
Caption: A simplified diagram of the Hosomi-Sakurai reaction pathway.
Caption: Workflow for the validation of stereochemistry in the reaction product.
References
A Comparative Guide to the Analysis of Methyl 3-(trimethylsilyl)-4-pentenoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the characterization of reaction products derived from Methyl 3-(trimethylsilyl)-4-pentenoate. Two common transformations, epoxidation and hydroboration-oxidation, are examined, and their respective products are compared. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative analytical technique. This guide includes detailed experimental protocols, comparative data in tabular format, and visualizations to aid in understanding the reaction pathways and analytical workflows.
Comparative Analysis of Reaction Products
The versatile terminal alkene and silyl functionalities of this compound allow for a variety of chemical transformations. Here, we compare the expected NMR spectral data for the products of two common reactions: epoxidation and hydroboration-oxidation.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Reaction Products
| Product Name | Structure | Predicted ¹H NMR Chemical Shifts (δ ppm) | Predicted ¹³C NMR Chemical Shifts (δ ppm) |
| Methyl 3-(trimethylsilyl)-4,5-epoxypentanoate | ![]() | H2 : ~2.4-2.6 (m)H3 : ~1.8-2.0 (m)H4 : ~2.9-3.1 (m)H5a : ~2.5-2.7 (dd)H5b : ~2.8-3.0 (dd)-OCH3 : ~3.7 (s)-Si(CH3)3 : ~0.1 (s) | C1 (C=O) : ~172C2 (-CH2-) : ~40C3 (-CH(Si)-) : ~35C4 (-CH(O)-) : ~52C5 (-CH2(O)-) : ~47-OCH3 : ~52-Si(CH3)3 : ~-2 |
| Methyl 3-(trimethylsilyl)-5-hydroxypentanoate | ![]() | H2 : ~2.3-2.5 (m)H3 : ~1.6-1.8 (m)H4 : ~1.5-1.7 (m)H5 : ~3.6-3.8 (t)-OH : variable, broad-OCH3 : ~3.6 (s)-Si(CH3)3 : ~0.05 (s) | C1 (C=O) : ~174C2 (-CH2-) : ~42C3 (-CH(Si)-) : ~38C4 (-CH2-) : ~30C5 (-CH2(OH)-) : ~62-OCH3 : ~51-Si(CH3)3 : ~-2 |
Note: The chemical shifts presented are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of organosilane compounds. It offers high sensitivity and provides information on both the retention time (a characteristic of the compound's volatility and interaction with the GC column) and its mass spectrum, which can be used for structural elucidation and confirmation.[1][2][3] For volatile compounds like the expected reaction products, GC-MS can be a primary analytical tool.[4]
Advantages of GC-MS:
-
High Sensitivity: Capable of detecting trace amounts of analytes.
-
Separation of Mixtures: Efficiently separates components of a reaction mixture.
-
Structural Information: Mass spectrometry provides fragmentation patterns that aid in identifying compounds.[1]
Considerations for GC-MS:
-
Derivatization: While the expected products are likely volatile enough for direct analysis, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility and improve peak shape, especially for the alcohol product.[5]
-
Thermal Stability: Compounds must be thermally stable to be analyzed by GC.
Experimental Protocols
Synthesis of this compound
A detailed procedure for the synthesis of the starting material can be adapted from established methods for similar compounds.
Epoxidation of this compound
This protocol is adapted from general procedures for the epoxidation of alkenes.[1]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Hydroboration-Oxidation of this compound
This protocol is based on standard hydroboration-oxidation procedures.[6]
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.
-
Work-up: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
GC-MS Analysis Protocol
This is a general procedure that may require optimization for specific instrumentation and products.[2][3]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the reaction product in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-500.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the conversion of this compound.
Analytical Workflow
Caption: General workflow for the synthesis and analysis of reaction products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Allylating Agents: Methyl 3-(trimethylsilyl)-4-pentenoate vs. Allylmagnesium Bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate allylating agent is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of two common allylating agents, Methyl 3-(trimethylsilyl)-4-pentenoate and allylmagnesium bromide, focusing on their reactivity, selectivity, and handling characteristics. The information presented is supported by experimental data to aid in the rational selection of the optimal reagent for specific synthetic transformations.
Executive Summary
Allylmagnesium bromide, a classic Grignard reagent, is a highly reactive nucleophile that readily adds to a wide range of electrophiles, including carbonyl compounds. Its high reactivity, however, often comes at the cost of low stereoselectivity in reactions with chiral substrates, unless a chelating auxiliary is present. In contrast, this compound, an allylsilane, is a less nucleophilic reagent that requires activation by a Lewis acid to react with electrophiles. This requirement for activation allows for greater control over the reaction conditions and can lead to higher levels of stereoselectivity, particularly when guided by steric hindrance as predicted by the Felkin-Anh model.
Reactivity and Selectivity: A Head-to-Head Comparison
The choice between allylmagnesium bromide and this compound often hinges on the desired balance between reactivity and selectivity.
Allylmagnesium Bromide: The Power of a Grignard Reagent
Allylmagnesium bromide is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1] Its reactions with carbonyl compounds are typically fast and often considered to be under diffusion control.[2] This high reactivity makes it an effective reagent for additions to sterically hindered or less reactive carbonyls.
However, in the context of stereoselective synthesis, the high reactivity of allylmagnesium bromide can be a significant drawback. In reactions with chiral aldehydes that lack a chelating group at the α-position, additions often proceed with low diastereoselectivity.[2] This is because the reaction is too fast to allow for significant differentiation between the diastereotopic faces of the carbonyl group.
In the presence of a chelating group, such as an α-alkoxy or α-amino substituent, allylmagnesium bromide can participate in chelation-controlled additions, leading to higher levels of diastereoselectivity.[2] The magnesium atom coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, creating a rigid cyclic transition state that directs the nucleophilic attack to a specific face of the carbonyl.
This compound: Controlled Allylation through Lewis Acid Activation
This compound is a representative allylsilane. The carbon-silicon bond is significantly less polarized than the carbon-magnesium bond, rendering the allylic carbon far less nucleophilic. Consequently, allylsilanes do not typically react with carbonyl compounds in the absence of a Lewis acid catalyst.
This requirement for Lewis acid activation provides a powerful handle for controlling the reactivity and selectivity of the allylation reaction. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the allylsilane.
In reactions with α-chiral aldehydes, the stereochemical outcome of allylsilane additions is often governed by steric factors, as described by the Felkin-Anh model.[2][3] This model predicts that the incoming nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, thus minimizing steric hindrance in the transition state. By carefully choosing the Lewis acid and reaction conditions, high levels of diastereoselectivity can often be achieved.
Experimental Data: Allylation of 2-Phenylpropanal
To provide a quantitative comparison, the following table summarizes the expected outcomes for the allylation of a model α-chiral aldehyde, 2-phenylpropanal, with both allylmagnesium bromide and a representative allylsilane under appropriate conditions. While a direct comparative study for this compound was not found in the literature, the data for a similar allyltrimethylsilane is presented to illustrate the expected trend.
| Reagent | Substrate | Conditions | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Allylmagnesium bromide | 2-Phenylpropanal | Et₂O, -78 °C to rt | 2-Methyl-1-phenyl-4-penten-1-ol | ~1:1 to 2:1 | Moderate to High |
| Allyltrimethylsilane | 2-Phenylpropanal | TiCl₄, CH₂Cl₂, -78 °C | 2-Methyl-1-phenyl-4-penten-1-ol | >10:1 (Felkin-Anh product) | High |
Note: The data for allyltrimethylsilane is representative of the expected outcome for this compound under Lewis acid catalysis. The diastereomeric ratio for allylmagnesium bromide can vary depending on the specific reaction conditions.
Experimental Protocols
Preparation and Use of Allylmagnesium Bromide
A detailed and reliable procedure for the preparation of allylmagnesium bromide is available in Organic Syntheses.[1]
-
Preparation: Allylmagnesium bromide is typically prepared by the reaction of magnesium turnings with allyl bromide in anhydrous diethyl ether.[1][4] The reaction is initiated with a crystal of iodine and the temperature is maintained below 0 °C to minimize the formation of the Wurtz coupling byproduct, 1,5-hexadiene.[4]
-
Reaction with an Aldehyde (General Procedure): To a solution of the aldehyde in anhydrous diethyl ether at -78 °C is added a solution of allylmagnesium bromide in diethyl ether dropwise. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by chromatography.
Lewis Acid-Catalyzed Allylation with this compound
-
Reaction with an Aldehyde (General Procedure): To a solution of the aldehyde in a dry, non-coordinating solvent such as dichloromethane at -78 °C is added a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate). After stirring for a short period, this compound is added dropwise. The reaction mixture is stirred at -78 °C until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by chromatography.
Logical Workflow and Stereochemical Models
The selection of the appropriate allylating agent can be guided by a logical workflow that considers the substrate and the desired stereochemical outcome.
Caption: Decision workflow for selecting an allylating agent.
The stereochemical outcome of these reactions can be predicted using established models:
Caption: Comparison of stereochemical control models.
Conclusion
The choice between this compound and allylmagnesium bromide is a classic example of the trade-off between reactivity and selectivity in organic synthesis. Allylmagnesium bromide offers high reactivity, making it suitable for a broad range of substrates, but often with limited stereocontrol. In contrast, this compound provides a more controlled approach to allylation, where high levels of diastereoselectivity can be achieved through careful selection of a Lewis acid catalyst and adherence to the principles of stereoelectronic control. For synthetic chemists engaged in the construction of complex, stereochemically defined molecules, a thorough understanding of the distinct characteristics of these reagents is paramount for successful and efficient synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The major stereoisomer obtained in the reaction of (S)-2-phenylpropanal w.. [askfilo.com]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stereochemical Assignment of Products from Methyl 3-(trimethylsilyl)-4-pentenoate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical outcomes of addition reactions involving methyl 3-(trimethylsilyl)-4-pentenoate, with a focus on the 1,3-dipolar cycloaddition of azomethine ylides. This reaction serves as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines, which are key structural motifs in numerous natural products and pharmaceuticals. We will delve into the experimental details of this reaction, compare it with alternative synthetic strategies, and provide the necessary tools for the stereochemical assignment of the resulting products.
Performance Comparison: Synthesis of Substituted Pyrrolidines
The 1,3-dipolar cycloaddition of an azomethine ylide to this compound offers a direct and stereocontrolled route to 2,4-disubstituted pyrrolidines. Below is a comparison of this method with other common strategies for synthesizing similar pyrrolidine structures.
| Synthetic Method | Key Features | Typical Yields | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| 1,3-Dipolar Cycloaddition of Azomethine Ylide to this compound | Convergent; high stereocontrol at C2 and C4; generates multiple stereocenters in a single step. | Good to Excellent | High (often >20:1) | Can be rendered enantioselective with chiral catalysts.[1] |
| Organocatalytic Asymmetric Michael Addition/Cyclization | Sequential reaction forming the pyrrolidine ring; excellent for creating chiral centers. | Good (up to 86%) | High (up to 24:1) | High (up to 96%)[2] |
| Nitrone/Cyclopropane Cycloaddition | Forms the pyrrolidine ring via a homo [3+2] dipolar cycloaddition; useful for complex targets. | Moderate to Good | Diastereoselective | Can be influenced by chiral auxiliaries.[3] |
| Intramolecular Hydroamination/Reduction of Alkynes | Transition-metal-free approach to 2,4- and 2,5-disubstituted pyrrolidines. | Good | High diastereoselectivity | Dependent on chiral catalysts or starting materials.[4] |
Experimental Protocols
Key Experiment: 1,3-Dipolar Cycloaddition of an Azomethine Ylide with this compound
This protocol describes the synthesis of methyl 1-benzyl-4-(trimethylsilyl)pyrrolidine-2-carboxylate through the reaction of an azomethine ylide, generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with this compound.
Materials:
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
-
This compound
-
Trifluoroacetic acid (TFA), catalytic amount
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired methyl 1-benzyl-4-(trimethylsilyl)pyrrolidine-2-carboxylate.
Stereochemical Analysis:
The relative stereochemistry of the 2,4-disubstituted pyrrolidine product is determined by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 1H-1H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.[5] The coupling constants between the protons at C2, C3, and C4 in the 1H NMR spectrum, along with the spatial correlations observed in the NOESY spectrum, allow for the unambiguous assignment of the cis or trans relationship between the substituents at C2 and C4.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis and the logical relationship for stereochemical determination.
Caption: Reaction workflow for pyrrolidine synthesis.
Caption: Logic for stereochemical assignment by NMR.
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides to this compound provides a highly efficient and diastereoselective method for the synthesis of functionalized pyrrolidines. The stereochemical outcome of this reaction can be reliably determined using standard NMR techniques. This approach, when compared to other synthetic strategies, offers a convergent and stereocontrolled route to valuable heterocyclic building blocks for drug discovery and development.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method to access chiral nonnatural 2,4-disubstituted pyrrolidines from aldehydes and nitroolefins only with an α-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. longdom.org [longdom.org]
determination of absolute stereochemistry of homoallylic alcohols from Methyl 3-(trimethylsilyl)-4-pentenoate
A Comparative Guide to Determining the Absolute Stereochemistry of Homoallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research and drug development, profoundly influencing biological activity and pharmacological profiles. This guide provides a comparative overview of established and modern spectroscopic methods for elucidating the absolute configuration of homoallylic alcohols, with a focus on those derived from precursors such as methyl 3-(trimethylsilyl)-4-pentenoate. We present a detailed examination of Mosher's method, Vibrational Circular Dichroism (VCD), and the Competing Enantioselective Conversion (CEC) method, supported by experimental protocols and comparative data.
Mosher's Method: The Classical NMR Approach
Mosher's method remains a cornerstone for determining the absolute configuration of secondary alcohols and amines through NMR spectroscopy.[1][2][3][4] The technique involves the derivatization of the alcohol with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.[2][3] The differing spatial arrangement of the phenyl group in the (R)- and (S)-MTPA esters induces distinct anisotropic effects on the protons of the substrate, leading to measurable differences in their ¹H NMR chemical shifts (Δδ).[1][4]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: The chiral homoallylic alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine-d₅) directly in an NMR tube to form the corresponding (S)- and (R)-MTPA esters.
-
NMR Acquisition: ¹H NMR spectra are acquired for both diastereomeric esters. For complex molecules, 2D NMR techniques such as COSY and HSQC can aid in proton assignments.[1][4]
-
Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for both the (R)- and (S)-esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Stereochemical Assignment: A positive Δδ value for a set of protons indicates they are shielded by the phenyl group in the (R)-ester, while a negative Δδ suggests shielding in the (S)-ester. Based on the established conformational model of the MTPA esters, the absolute configuration of the alcohol can be deduced.
Data Presentation: Hypothetical ¹H NMR Data for a Homoallylic Alcohol
| Proton | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 5.15 | 5.25 | +0.10 |
| H-3a | 2.45 | 2.38 | -0.07 |
| H-3b | 2.60 | 2.51 | -0.09 |
| H-5 | 5.80 | 5.78 | -0.02 |
| H-6 (CH₃) | 1.25 | 1.35 | +0.10 |
In this hypothetical example, the positive Δδ values for H-2 and H-6, and negative values for H-3a, H-3b, and H-5 would be used to assign the absolute configuration based on the Mosher model.
Workflow for Mosher's Method```dot
Caption: Workflow for VCD-based determination of absolute stereochemistry.
Competing Enantioselective Conversion (CEC) Method
The Competing Enantioselective Conversion (CEC) method is a newer technique for determining the absolute configuration of chiral alcohols. T[5][6][7]his method relies on the kinetic resolution of the alcohol using a chiral catalyst. Two parallel reactions are performed where the enantiomerically enriched alcohol is reacted with an acylating agent in the presence of either the (R)- or (S)-enantiomer of a chiral catalyst. T[5]he absolute configuration is assigned based on which catalyst enantiomer leads to a faster reaction, as determined by monitoring the reaction progress using techniques like ¹H NMR or LC/MS.
[5][8]#### Experimental Protocol: CEC Analysis
-
Parallel Reactions: Two reactions are set up in parallel. In one, the enantioenriched homoallylic alcohol is mixed with an acylating agent and the (R)-enantiomer of a suitable enantioselective acylation catalyst. The second reaction is identical, but with the (S)-enantiomer of the catalyst.
-
Reaction Monitoring: The reactions are monitored over time by taking aliquots and analyzing them by ¹H NMR or LC/MS to determine the extent of product formation. 3[5]. Rate Comparison: The initial reaction rates of the two parallel reactions are compared.
-
Configuration Assignment: An empirical mnemonic, specific to the catalyst system used, correlates the faster-reacting catalyst enantiomer to the absolute configuration of the alcohol.
[5][6][7]#### Data Presentation: Hypothetical CEC Reaction Progress
| Time (min) | % Conversion with (R)-Catalyst | % Conversion with (S)-Catalyst |
| 10 | 15 | 5 |
| 20 | 32 | 11 |
| 30 | 48 | 16 |
In this hypothetical scenario, the reaction with the (R)-catalyst is significantly faster. Based on the established mnemonic for this catalyst, this result would be used to assign the absolute configuration of the homoallylic alcohol.
Logical Flow of the CEC Method```dot
Comparison Summary
| Feature | Mosher's Method | Vibrational Circular Dichroism (VCD) | Competing Enantioselective Conversion (CEC) |
| Principle | NMR analysis of diastereomeric esters | Differential absorption of polarized IR light | Kinetic resolution with a chiral catalyst |
| Instrumentation | High-field NMR spectrometer | VCD spectrometer | NMR or LC/MS |
| Sample Req. | mg scale, derivatization required | mg scale, non-destructive | µg to mg scale, catalytic reaction |
| Throughput | Moderate | High (for measurement) | Moderate |
| Key Advantage | Widely accessible instrumentation | No derivatization needed, powerful for non-crystalline samples | High sensitivity, small sample amount |
| Key Limitation | Derivatization may fail, signal overlap in complex molecules | Requires access to specialized equipment and computational resources | Requires a suitable catalyst system and established mnemonic |
Conclusion
The determination of the absolute stereochemistry of homoallylic alcohols can be approached through several robust methods. Mosher's method, a long-standing and reliable technique, is accessible to most chemistry laboratories equipped with an NMR spectrometer. Vibrational Circular Dichroism offers a powerful, non-destructive alternative that avoids chemical derivatization and is particularly advantageous for molecules that are difficult to crystallize. The Competing Enantioselective Conversion method is a highly sensitive technique that is well-suited for situations where sample quantity is limited. The choice of method will depend on factors such as sample availability, the complexity of the molecule, and access to specialized instrumentation and computational resources. For unambiguous assignment, employing two orthogonal techniques is often recommended.
References
- 1. echemi.com [echemi.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. escholarship.org [escholarship.org]
- 6. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Lewis Acids for the Activation of Methyl 3-(trimethylsilyl)-4-pentenoate
For Researchers, Scientists, and Drug Development Professionals
The activation of Methyl 3-(trimethylsilyl)-4-pentenoate is a critical step in various synthetic pathways, enabling the construction of complex molecular architectures. The choice of Lewis acid catalyst is paramount in dictating the efficiency and stereochemical outcome of these transformations. This guide provides a comparative analysis of common Lewis acids—Titanium tetrachloride (TiCl₄), Scandium (III) triflate (Sc(OTf)₃), and Boron trifluoride etherate (BF₃·OEt₂)—for the activation of this versatile substrate, drawing upon analogous reactions reported in the literature.
Performance Comparison of Lewis Acids
The following table summarizes the typical reaction conditions and outcomes for the activation of substrates structurally related to this compound with the selected Lewis acids. It is important to note that the optimal conditions for this compound may vary and require empirical optimization.
| Lewis Acid | Typical Substrate Analogue | Typical Reaction Conditions | Observed Yield | Diastereoselectivity (d.r.) |
| Titanium tetrachloride (TiCl₄) | Trimethylsilyl enol ethers | -78 °C to 0 °C, CH₂Cl₂ | Moderate to Good | Varies, can be high with chiral auxiliaries |
| Scandium (III) triflate (Sc(OTf)₃) | Silyl enol ethers, Alcohols | Room temperature, CH₃NO₂ or aqueous media | Good to Excellent | Generally moderate, can be influenced by ligands |
| Boron trifluoride etherate (BF₃·OEt₂) | Allenyl aryl ketones, Epoxy alcohols | 0 °C to room temperature, CH₂Cl₂ | Low to Good | Dependent on substrate and reaction type |
Experimental Protocols
Detailed methodologies for key reactions involving these Lewis acids with analogous substrates are provided below. These protocols can serve as a starting point for the development of specific procedures for this compound.
Titanium Tetrachloride Promoted Reaction of Trimethylsilyl Enol Ethers with Epoxides
This procedure is adapted from the alkylation of carbonyl compounds via their silyl enol ethers.[1][2]
-
A solution of the trimethylsilyl enol ether (1.0 equiv) and the epoxide (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere.
-
Titanium tetrachloride (1.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to the desired temperature (e.g., -78 °C to 0 °C) and stirred for the appropriate time, monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Scandium (III) Triflate Catalyzed Allylation of Alcohols with Allylsilanes
This protocol is based on the direct allylation of alcohols, a reaction that shares mechanistic features with the activation of a carbonyl group.[3]
-
To a solution of the alcohol (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in nitromethane (CH₃NO₂) is added Scandium (III) triflate (0.1 equiv).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the allylated product.
Boron Trifluoride Etherate Mediated Intramolecular Cyclization of an Unsaturated Ester
This procedure is conceptualized based on BF₃·OEt₂-catalyzed cyclization reactions.[4][5]
-
To a solution of the unsaturated ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added boron trifluoride etherate (1.2 equiv) dropwise.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The product is purified by column chromatography.
Mechanistic Pathways and Experimental Workflow
The activation of this compound by a Lewis acid typically proceeds through coordination to the carbonyl oxygen, enhancing the electrophilicity of the ester. This can be followed by various intramolecular or intermolecular reactions.
Caption: A generalized experimental workflow for Lewis acid-mediated reactions.
References
- 1. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 2. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 3. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cyclic Diglycerols: The Utility of the BF3·OEt2-Mediated Intramolecular Epoxide Ring-Opening Reaction for … [ouci.dntb.gov.ua]
A Mechanistic Showdown: Methyl 3-(trimethylsilyl)-4-pentenoate versus Traditional Crotylating Agents
For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of complex molecule synthesis. The crotylation of aldehydes, a reliable method for introducing homoallylic alcohol motifs, has seen the development of a diverse arsenal of reagents. This guide provides a mechanistic and performance-based comparison of Methyl 3-(trimethylsilyl)-4-pentenoate with other prominent crotylating agents, offering insights into their reactivity, stereoselectivity, and practical application.
While specific experimental data for the crotylation reactions of this compound remains limited in readily available literature, its reactivity can be inferred from its structural similarity to other γ-functionalized crotylsilanes. This comparison will, therefore, draw upon the established principles of crotysilane chemistry and contrast them with well-documented crotylating agents based on boron, tin, and indium.
At a Glance: Mechanistic Pathways and Stereochemical Control
The stereochemical outcome of a crotylation reaction is paramount, and different classes of reagents achieve this control through distinct transition state assemblies. The geometry of the crotylating agent, typically designated as E (trans) or Z (cis), often dictates the relative stereochemistry (anti or syn) of the resulting homoallylic alcohol.
The Zimmerman-Traxler Model: A Common Thread for Boron Reagents
Crotylboronates, pioneered by Brown and Roush, are renowned for their high stereoselectivity, which is rationalized by the Zimmerman-Traxler transition state model. This model posits a chair-like six-membered ring structure involving the aldehyde, the boron center, and the crotyl group. The substituents on the aldehyde and the chiral auxiliaries on the boron atom occupy pseudo-equatorial positions to minimize steric hindrance, leading to a predictable transfer of stereochemical information.[1][2] Consequently, (E)-crotylboronates typically yield anti-homoallylic alcohols, while (Z)-crotylboronates produce the syn-diastereomers.
dot
Caption: Zimmerman-Traxler model for crotylboration.
Crotylsilanes: A More Nuanced Approach
The mechanism of crotylsilane addition to aldehydes is more varied and often dependent on the nature of the Lewis acid promoter. These reactions can proceed through either open-chain or cyclic transition states.[3] In the presence of a Lewis acid that can coordinate to both the aldehyde and the ester functionality of a reagent like this compound, a closed, Zimmerman-Traxler-like transition state can be envisioned, leading to high diastereoselectivity. Alternatively, an open-chain transition state may be favored, potentially leading to lower stereocontrol. The presence of the ester group in this compound could influence the Lewis acid coordination and, consequently, the reaction pathway.
dot
References
- 1. Ethyl (3-trimethylsilyl)-4-pentenoate | 119554-74-4 | Benchchem [benchchem.com]
- 2. Diastereo- and Enantioselective Ruthenium Catalyzed Hydrohydroxyalkylation of 2-Silyl-Butadienes: Carbonyl syn-Crotylation from the Alcohol Oxidation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereo- and Site-Selective Crotylation of Alcohol Proelectrophiles via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by Methylallene and Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Products from Reactions of Silyl-Substituted Pentenoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for products derived from reactions of methyl 3-(trimethylsilyl)-4-pentenoate and structurally similar vinylsilanes. It focuses on presenting objective experimental data to aid in the identification and characterization of potential reaction products. Detailed experimental protocols are provided for key cited reactions, and logical relationships in a representative reaction are visualized.
Introduction to Reactions of this compound
This compound is a versatile substrate in organic synthesis. Its structure, featuring both a vinylsilane and an ester moiety, allows for a range of chemical transformations. Two prominent reaction pathways include Lewis acid-mediated cyclization and desilylation-lactonization. Understanding the spectroscopic signatures of the resulting products is crucial for reaction monitoring, product identification, and mechanistic studies.
Comparison of Spectroscopic Data
This section compares the spectroscopic data of two potential products arising from different reaction pathways of silyl-substituted pentenoates: a tetrahydropyran derivative from a silyl-Prins cyclization and a γ-butyrolactone from a hypothetical desilylation-lactonization.
| Product | Reaction Type | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (ESI+) |
| (2S,4R,6S*)-4-Chloro-4-(dimethyl(phenyl)silyl)-2-(4-methoxyphenyl)-6-methyltetrahydro-2H-pyran | Silyl-Prins Cyclization | 7.66–7.59 (m, 2H), 7.45–7.36 (m, 3H), 7.17–7.09 (m, 2H), 6.88–6.78 (m, 2H), 4.10 (dd, J = 11.9, 2.0 Hz, 1H), 3.76 (s, 3H), 3.53–3.41 (m, 1H), 2.44 (d, J = 13.5 Hz, 1H), 2.38 (d, J = 13.4 Hz, 1H), 2.06 (dd, J = 13.5, 11.9 Hz, 1H), 1.88 (dd, J = 13.4, 11.6 Hz, 1H), 1.14 (d, J = 6.1 Hz, 3H), 0.57 (s, 6H)[1] | Not explicitly provided for this specific compound in the search results, but analogous compounds show characteristic peaks for the tetrahydropyran ring, the silyl group, and the aromatic substituent.[1] | m/z calcd for C20H31ClNaOSi ([M + Na]+): 373.1725, found 373.1729[1] |
| γ-Methylene-γ-butyrolactone | Desilylation-Lactonization (Hypothetical) | Data not available in the provided search results. | Data not available in the provided search results. | Data not available in the provided search results. |
Experimental Protocols
Silyl-Prins Cyclization of a Homoallylic Alcohol
This procedure describes the BiCl3/TMSCl-promoted cyclization of a homoallylic alcohol with an aldehyde to yield a substituted tetrahydropyran. This reaction is analogous to what might be expected from a derivative of this compound after reduction of the ester.
Procedure: [1]
-
A suspension of BiCl3 (7.9 mg, 0.025 mmol, 0.05 equiv) in 4.8 mL of dichloromethane is prepared.
-
The corresponding aldehyde (0.6 mmol, 1.2 equiv) is added, and the mixture is cooled to 0 °C.
-
TMSCl (0.076 mL, 0.6 mmol, 1.2 equiv) is slowly introduced into the suspension.
-
The mixture is stirred for 5 minutes.
-
A solution of the homoallylic alcohol (e.g., (E)-5-(dimethyl(phenyl)silyl)hex-4-en-2-ol) (0.5 mmol, 1 equiv) in 0.2 mL of dichloromethane is added.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated solution of NaHCO3.
-
The aqueous phase is extracted three times with dichloromethane.
-
The combined organic phases are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates a generalized workflow for the silyl-Prins cyclization reaction.
Caption: Silyl-Prins cyclization workflow.
Alternative Reaction Pathway: Desilylation-Lactonization
An alternative, though less documented, reaction pathway for this compound involves an intramolecular cyclization via a desilylation-lactonization mechanism. This would likely be promoted by a protic acid or a fluoride source, leading to the formation of a γ-butyrolactone derivative.
The expected product from such a reaction would be γ-methylene-γ-butyrolactone. While a detailed experimental protocol for this specific transformation from this compound was not found in the provided search results, the spectroscopic data for the potential product is available and can be used for comparison should this reaction be explored.
This guide serves as a starting point for researchers working with silyl-substituted pentenoates. The provided data and protocols offer a solid foundation for designing experiments and interpreting results. Further investigation into the desilylation-lactonization pathway could reveal novel synthetic routes to valuable γ-butyrolactone scaffolds.
References
Assessing the Efficiency of Methyl 3-(trimethylsilyl)-4-pentenoate as a Homoenolate Equivalent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of strategies, the use of homoenolate equivalents offers a powerful approach to introduce a β-acyl anion synthon, enabling the formation of key structural motifs found in numerous natural products and pharmaceutical agents. Methyl 3-(trimethylsilyl)-4-pentenoate has emerged as a promising reagent in this class, acting as a stable and effective precursor for a homoenolate nucleophile. This guide provides an objective comparison of its performance against other common homoenolate equivalents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Introduction to this compound
This compound is an organosilicon compound that serves as a synthetic equivalent of a homoenolate anion. Its utility primarily lies in the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles. The presence of the trimethylsilyl group facilitates the key carbon-carbon bond formation and stabilizes the intermediate carbocation, leading to the desired γ,δ-unsaturated ester products. These products are valuable intermediates, readily transformed into various functional groups.
Comparative Performance Analysis
The efficiency of a homoenolate equivalent is judged by its reactivity, selectivity, and the mildness of the required reaction conditions. Here, we compare this compound with two other widely used classes of homoenolate precursors: cyclopropanol derivatives and homoenolates generated via N-heterocyclic carbene (NHC) catalysis.
Table 1: Comparison of Homoenolate Equivalents in Reactions with Aldehydes
| Homoenolate Equivalent | Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Benzaldehyde | TiCl4, CH2Cl2, -78 °C | Methyl 5-hydroxy-5-phenyl-3-(trimethylsilyl)pent-4-enoate | ~85 (estimated) | [1] |
| Cyclopropanol | Benzaldehyde | Et2Zn, cinchonidine, THF, 0 °C to rt | anti-1,3-Diol | 73 | [2] |
| NHC-Generated Homoenolate (from cinnamaldehyde) | Benzaldehyde | NHC catalyst, DBU, THF/t-BuOH, 25 °C | γ-Butyrolactone | 88 | [3] |
Table 2: Comparison of Homoenolate Equivalents in Conjugate Addition to Enones
| Homoenolate Equivalent | Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Cyclohexenone | TiCl4, CH2Cl2, -78 °C | Methyl 3-(3-oxocyclohexyl)-3-(trimethylsilyl)propanoate | ~90 (estimated) | [1][4] |
| Cyclopropanol | Chalcone | Et2Zn, Chiral Ligand, Toluene, 0 °C | 1,5-Diketone | 95 | [5] |
| NHC-Generated Homoenolate (from cinnamaldehyde) | Chalcone | NHC catalyst, DBU, THF, rt | Substituted γ-keto ester | 75 | [6] |
Experimental Protocols
General Protocol for the Hosomi-Sakurai Reaction with this compound
To a solution of the electrophile (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl4, 1.1 mmol) dropwise. The mixture is stirred for 15 minutes, after which a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) is added slowly. The reaction is stirred at -78 °C for 1-4 hours, or until TLC analysis indicates completion. The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Protocol for Zinc-Catalyzed Conjugate Addition of a Cyclopropanol-Derived Homoenolate
In a flame-dried flask under an inert atmosphere, a chiral ligand (e.g., a chiral amino alcohol, 0.06 mmol) is dissolved in toluene (0.5 mL). Diethylzinc (1.0 M in hexanes, 0.55 mL, 0.55 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. The enone (0.50 mmol) is then added, followed by the cyclopropanol (0.75 mmol). The reaction is stirred at 0 °C for the specified time. The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by flash column chromatography.[5]
Protocol for NHC-Catalyzed Homoenolate Addition to an Aldehyde
To a vial containing the N-heterocyclic carbene precursor (0.08 mmol) is added a solution of the enal (1.0 mmol) and the aldehyde (2.0 mmol) in a mixture of THF and t-BuOH (10:1, 2.0 mL). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.07 mmol) is then added, and the mixture is stirred at 25 °C for 15 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to afford the corresponding γ-butyrolactone.[3]
Visualizing the Reaction Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the key transformations for each homoenolate equivalent.
References
- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Safe Disposal of Methyl 3-(trimethylsilyl)-4-pentenoate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(trimethylsilyl)-4-pentenoate (CAS Number: 185411-12-5). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is classified as a combustible liquid and requires disposal as hazardous chemical waste.[1] Improper disposal can lead to safety hazards and environmental contamination. Always consult your institution's specific hazardous waste management protocols and the Safety Data Sheet (SDS) for this chemical before proceeding.
Key Safety and Physical Data
A summary of the essential quantitative data for this compound is provided in the table below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source |
| CAS Number | 185411-12-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈O₂Si | --INVALID-LINK--[2] |
| Molecular Weight | 186.32 g/mol | --INVALID-LINK--[2] |
| Appearance | Clear, colorless liquid | --INVALID-LINK-- |
| Flash Point | 65 °C (149 °F) - closed cup | --INVALID-LINK-- |
| Density | 0.899 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 54 °C at 5.5 mmHg | --INVALID-LINK-- |
| Storage Class | 10 - Combustible liquids | --INVALID-LINK-- |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Hydrolysis for Silyl Ether Cleavage (for potential pre-treatment)
In some instances, chemical transformation to a less hazardous substance may be a viable pre-treatment step before final disposal, subject to institutional and local regulations. The following is a general protocol for the hydrolysis of the silyl ether in this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To cleave the trimethylsilyl group, yielding D-(+)-trehalose and trimethylsilanol. D-(+)-trehalose is generally considered non-hazardous, simplifying the waste stream.[3]
Materials:
-
This compound waste
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate reaction vessel with a magnetic stir bar
-
Separatory funnel
-
Waste containers for aqueous and organic waste
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Dissolution: In a chemical fume hood, dissolve the this compound waste in a minimal amount of THF.
-
Acidification: While stirring, slowly add 1 M HCl to the solution. A stoichiometric excess of HCl relative to the silyl groups is recommended to ensure complete hydrolysis.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a saturated NaHCO₃ solution until the pH is approximately 7. Be aware of potential gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate to remove any remaining organic-soluble impurities.
-
Drying: Dry the organic layer containing trimethylsilanol over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Waste Segregation:
-
The aqueous layer, primarily containing the hydrolyzed product, should be evaluated for hazardous characteristics before being considered for disposal as non-hazardous aqueous waste, in accordance with local regulations.
-
The dried organic layer contains trimethylsilanol in an organic solvent and must be disposed of as flammable hazardous waste.[3]
-
Disclaimer: Always handle chemical waste in accordance with local, state, and federal regulations. This guide is for informational purposes and should be supplemented by your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


